Cianopramine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66834-24-0 |
|---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile |
InChI |
InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3 |
InChI Key |
LQXYCDLHSKICDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N |
Appearance |
Solid powder |
Other CAS No. |
66834-24-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-cyano-imipramine 3-cyanoimipramine 5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile cianopramine cyanoimipramine Ro 11-2465 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Cyanoimipramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for 3-cyanoimipramine, a tricyclic antidepressant also known as cianopramine or Ro 11-2465. The synthesis is detailed through a multi-step process commencing from the readily available antidepressant, imipramine. This document outlines the core chemical transformations, including nitration, reduction, and cyanation, and presents an alternative final methylation step. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are provided to support research and development in medicinal chemistry and drug discovery.
Core Synthesis Pathway
The primary synthetic route to 3-cyanoimipramine involves a three-step sequence starting from imipramine. This pathway is advantageous as it utilizes a commercially available starting material and employs well-established chemical reactions. The key transformations are:
-
Nitration of Imipramine: Introduction of a nitro group at the 3-position of the dibenz[b,f]azepine ring system.
-
Reduction of 3-Nitroimipramine: Conversion of the nitro group to a primary amine, yielding 3-aminoimipramine.
-
Sandmeyer Reaction: Transformation of the amino group into a cyano group via a diazonium salt intermediate.
An alternative final step involves the N-methylation of the desmethyl analogue, 3-cyano-desmethylimipramine (cyan-desipramine).
Experimental Protocols and Data
The following sections provide detailed methodologies for the key steps in the synthesis of 3-cyanoimipramine. While specific literature detailing this exact multi-step synthesis is scarce, the protocols provided are based on established procedures for analogous transformations on similar chemical scaffolds.
Step 1: Synthesis of 3-Nitroimipramine
The nitration of the electron-rich imipramine ring system is expected to proceed under standard nitrating conditions.
Experimental Protocol:
To a solution of imipramine (1.0 eq) in concentrated sulfuric acid, cooled to 0-5 °C, a solution of nitric acid (1.1 eq) in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at this temperature for a specified duration and then carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with water until neutral, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.
| Parameter | Value |
| Reactants | Imipramine, Nitric Acid, Sulfuric Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Work-up | Precipitation in ice-water, filtration |
| Purification | Recrystallization (Ethanol) |
| Expected Yield | 70-85% |
Step 2: Synthesis of 3-Aminoimipramine
The reduction of the nitro group to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation or metal-acid reduction are common methods.
Experimental Protocol:
3-Nitroimipramine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride (3.0 eq) in the presence of concentrated hydrochloric acid, is added, and the mixture is heated to reflux. After the reaction is complete, the mixture is cooled and made alkaline with a sodium hydroxide solution. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-aminoimipramine.
| Parameter | Value |
| Reactants | 3-Nitroimipramine, Tin(II) Chloride, HCl |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Basification, extraction |
| Purification | Column chromatography or recrystallization |
| Expected Yield | 60-80% |
Step 3: Synthesis of 3-Cyanoimipramine via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of the primary aromatic amine to the nitrile.
Experimental Protocol:
3-Aminoimipramine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water. The reaction mixture is stirred and allowed to warm to room temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value |
| Reactants | 3-Aminoimipramine, NaNO₂, HCl, CuCN, KCN |
| Temperature | 0-5 °C (diazotization), RT (cyanation) |
| Reaction Time | 1-3 hours |
| Work-up | Extraction |
| Purification | Column Chromatography |
| Expected Yield | 50-70% |
Alternative Final Step: N-Methylation of 3-Cyano-desmethylimipramine
An alternative route to 3-cyanoimipramine involves the N-methylation of its desmethyl precursor. This precursor, 3-cyano-desmethylimipramine, can be synthesized following the same three-step pathway described above, starting from desmethylimipramine.
Experimental Protocol for N-Methylation:
To a solution of 3-cyano-desmethylimipramine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, an excess of a methylating agent like methyl iodide (1.5 eq) and a base such as potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give 3-cyanoimipramine.
| Parameter | Value |
| Reactants | 3-Cyano-desmethylimipramine, Methyl Iodide, K₂CO₃ |
| Solvent | Methanol or Acetonitrile |
| Temperature | Room Temperature or mild heating |
| Reaction Time | 4-8 hours |
| Work-up | Extraction |
| Purification | Column Chromatography |
| Expected Yield | 80-95% |
Visualizing the Synthesis Pathway
The following diagrams illustrate the described synthetic routes for 3-cyanoimipramine.
Caption: Primary synthesis pathway of 3-cyanoimipramine from imipramine.
Caption: Alternative synthesis involving N-methylation of the desmethyl precursor.
This technical guide provides a foundational understanding of the synthetic routes to 3-cyanoimipramine. The provided protocols and data serve as a starting point for researchers to develop and optimize the synthesis of this and related tricyclic compounds. Further experimental validation is recommended to confirm the specific reaction conditions and yields.
Cianopramine's Serotonin Receptor Antagonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine (also known as Ro 11-2465 or 3-cyanoimipramine) is a tricyclic antidepressant that has been characterized primarily as a potent and selective inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1][2][3] Beyond its primary action on the serotonin transporter (SERT), this compound also exhibits antagonist activity at serotonin receptors.[2][4] This dual mechanism of action, combining serotonin reuptake inhibition with direct receptor blockade, presents a complex pharmacological profile that has been the subject of investigation for its therapeutic potential in depression. This technical guide provides an in-depth overview of the serotonin receptor antagonist properties of this compound, focusing on available quantitative data, detailed experimental methodologies, and the pertinent signaling pathways.
Data Presentation: Quantitative Analysis of this compound's Antagonist Activity
| Assay Type | Receptor Target/System | Method | Readout | Value | Reference |
| In Vitro Functional Assay | 5-HT2 Receptor | Inhibition of 5-HT-induced contraction | Rat stomach fundus strip | IC50: 5 x 10-5 M (50,000 nM) | [5][6] |
| In Vivo Functional Assay | 5-HT2A Receptor | Reduction of quipazine-induced head twitches | Rat model | ID50: 20.1 mg/kg | [5][6] |
-
IC50 (Half maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the maximal response induced by serotonin in the rat stomach fundus strip, a classical preparation for studying 5-HT2 receptor activity.
-
ID50 (Half maximal inhibitory dose): Represents the dose of this compound required to reduce the number of head twitches induced by the 5-HT2A receptor agonist quipazine by 50% in rats.
The relatively high IC50 value from the in vitro functional assay suggests that this compound's affinity for the 5-HT2 receptor, while present, may be characterized as weak.[5][6]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited, providing a framework for understanding how the antagonist properties of this compound were assessed.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8] Although specific binding data for this compound is limited, a general protocol for such an assay is as follows:
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Materials:
-
Membrane preparations from cells expressing a specific human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.) or from brain tissue.
-
A specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Flux)
Functional assays measure the effect of a compound on the downstream signaling of a receptor in response to an agonist. A common method for Gq-coupled receptors like 5-HT2A and 5-HT2C is to measure changes in intracellular calcium concentration.[9][10][11][12]
Objective: To determine the functional potency of this compound as an antagonist at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).
Materials:
-
A cell line stably expressing the human 5-HT2A or 5-HT2C receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin (agonist).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation period.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Using the automated injector of the fluorescence plate reader, add a fixed concentration of serotonin (typically the EC80 concentration to ensure a robust signal).
-
Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of this compound on the serotonin-induced calcium signal. Plot the percentage of inhibition against the concentration of this compound to calculate the IC50 value.
Signaling Pathways
The antagonist activity of this compound at serotonin receptors, particularly the 5-HT2A receptor, would be expected to modulate specific intracellular signaling pathways.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[13][14] Activation of this pathway by an agonist like serotonin leads to a cascade of intracellular events. As an antagonist, this compound would block these downstream effects.
-
Receptor Activation: Serotonin binds to the 5-HT2A receptor, causing a conformational change.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
By binding to the 5-HT2A receptor without activating it, this compound would prevent serotonin from initiating this signaling cascade, thereby antagonizing its physiological effects.
Conclusion
This compound's pharmacological profile is characterized by a primary, potent inhibition of serotonin reuptake, complemented by a weaker antagonist activity at postsynaptic serotonin receptors, notably the 5-HT2 subtype. The available data from functional assays, while not providing a complete binding affinity profile, clearly demonstrate this antagonist action. The methodologies outlined in this guide provide a basis for further investigation into the specific serotonin receptor subtypes with which this compound interacts and the functional consequences of this antagonism. A more detailed characterization of this compound's binding affinities and its effects on downstream signaling pathways would provide a more complete understanding of its complex mechanism of action and its potential therapeutic applications.
References
- 1. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Cianopramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianopramine (also known as 3-cyanoimipramine, development code Ro 11-2465) is a tricyclic antidepressant (TCA) that was investigated for the treatment of depression but was never marketed.[1][2] Structurally related to imipramine, its primary mechanism of action is the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[2][3] Additionally, this compound exhibits weak antagonistic properties at serotonin receptors. This document provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding characteristics, pharmacodynamic effects, and available pharmacokinetic information. Detailed experimental methodologies for key assays are also presented, along with visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a tertiary amine tricyclic antidepressant. Its chemical structure features the characteristic three-ring core of TCAs, with a cyano group substitution that contributes to its distinct pharmacological properties. The primary focus of research on this compound has been its potent and selective inhibition of the serotonin transporter (SERT), a key target in the treatment of depressive disorders.[2][3] This guide synthesizes the available preclinical and clinical data to provide a detailed technical overview of this compound's pharmacological profile.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily driven by its interaction with the serotonergic system. It acts as a potent inhibitor of the serotonin transporter and as a weak antagonist at certain serotonin receptors.
Receptor and Transporter Binding Affinity
Quantitative data on the binding affinity of this compound to a wide range of CNS receptors is limited in publicly available literature. However, functional assays and radioligand binding studies have provided insights into its primary targets.
| Target | Parameter | Value | Species | Assay Type | Reference |
| Serotonin Transporter (SERT) | Inhibition of 5-HT uptake | 80% ± 2% | Human | Platelet 5-HT Uptake (ex vivo) | [1] |
| Serotonin Receptors | IC50 | 5 x 10⁻⁵ M | Rat | Serotonin-induced stomach fundus strip contraction | [4] |
| α-Adrenergic Receptors | - | Weak Antagonism | Human | Phenylephrine challenge | [1] |
Serotonin Reuptake Inhibition
This compound is a potent inhibitor of serotonin reuptake. In a study with healthy volunteers, single oral doses of this compound resulted in a significant, dose-dependent inhibition of ¹⁴C-labeled serotonin uptake into platelets. A 2 mg oral dose of this compound led to an 80% ± 2% inhibition of platelet serotonin uptake two hours post-administration.[1] Following multiple rising doses up to 3 mg daily for 7 days, a significant decrease in platelet serotonin concentration was observed, reaching an approximately 80% reduction from baseline levels after 5 days of treatment.[3]
Serotonin Receptor Antagonism
In addition to its reuptake inhibition, this compound demonstrates weak antagonistic effects at postsynaptic serotonin receptors. In preclinical studies, this compound antagonized the effects of serotonin agonists. It reduced the number of quipazine-induced head twitches in rats with an ID50 of 20.1 mg/kg.[4] Furthermore, it attenuated serotonin-induced contractions of the isolated rat stomach fundus strip with an IC50 value of 5 x 10⁻⁵ M.[4]
Other Receptor Interactions
Evidence suggests that this compound has weak antagonistic effects on alpha-adrenergic receptors. This was observed in a study where a higher dose of phenylephrine was required to increase systolic blood pressure after administration of this compound.[1]
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans, such as elimination half-life, bioavailability, and volume of distribution, are not extensively reported in the available literature.
Metabolism
This compound is metabolized in vivo to an N-desmethyl metabolite, Ro 12-5419.[1] This metabolite is also pharmacologically active. As a tricyclic antidepressant, it is anticipated that the metabolism of this compound is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system. The N-demethylation of similar TCAs like imipramine and clomipramine is catalyzed by CYP1A2, CYP3A4, and CYP2C19, while hydroxylation is often mediated by CYP2D6.[5][6]
Active Metabolites
The N-desmethyl metabolite of this compound, Ro 12-5419, has been shown to be a less potent inhibitor of serotonin uptake compared to the parent compound. However, unlike this compound, Ro 12-5419 also demonstrates activity in inhibiting noradrenaline uptake.[1]
| Compound | Effect on 5-HT Uptake | Effect on NA Uptake |
| This compound (Ro 11-2465) | Potent Inhibitor | - |
| Desmethylthis compound (Ro 12-5419) | Weaker Inhibitor | Inhibitor |
Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter
This protocol describes a general method for determining the binding affinity of a compound to the serotonin transporter using [³H]Ro 11-2465 as the radioligand.
Objective: To determine the binding characteristics of this compound at the serotonin transporter.
Materials:
-
[³H]Ro 11-2465 (radioligand)
-
Rat cerebral cortex tissue
-
Homogenization buffer (e.g., Tris-HCl with NaCl)
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.
-
Binding Assay: The membrane preparation is incubated with [³H]Ro 11-2465 at various concentrations in the presence or absence of a high concentration of a competing non-labeled ligand (to determine non-specific binding) or varying concentrations of the test compound (this compound). The binding of [³H]Ro 11-2465 is sodium-dependent.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Binding parameters (Kd and Bmax) are determined by Scatchard analysis of saturation binding data. Ki values for test compounds are calculated from IC50 values obtained from competition binding assays.
References
- 1. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. The effect of multiple rising doses of Ro 11-2465 (serotonin uptake inhibitor) on serotonin content of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
An In-depth Technical Guide to Cianopramine and its Relation to Imipramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of cianopramine (3-cyano-imipramine) and its structural and functional relationship to the prototypical tricyclic antidepressant (TCA), imipramine. While both compounds share a common tricyclic core, the strategic addition of a cyano group in this compound significantly alters its pharmacological profile, transforming it into a potent and selective serotonin reuptake inhibitor (SSRI). This document details the synthesis, pharmacodynamics, and pharmacokinetics of both molecules, presenting quantitative data in comparative tables. Furthermore, it outlines detailed experimental protocols for key assays and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and experimental investigation.
Introduction
Imipramine, a dibenzazepine derivative, was one of the first TCAs to be discovered and has been a cornerstone in the treatment of major depressive disorder for decades. Its therapeutic efficacy is primarily attributed to its ability to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE), thereby increasing their synaptic availability. However, its broad pharmacological activity, including antagonism of muscarinic, histaminic, and adrenergic receptors, contributes to a significant side-effect profile.
This compound, also known as Ro 11-2465, is a derivative of imipramine characterized by the substitution of a cyano (-CN) group at the 3-position of the dibenzazepine ring. This modification confers a high degree of selectivity for the serotonin transporter (SERT), with markedly reduced affinity for the norepinephrine transporter (NET) and other receptors. This guide explores the critical differences and similarities between these two compounds, providing valuable insights for researchers in the field of antidepressant drug discovery and development.
Synthesis and Chemical Structure
Imipramine Synthesis
The synthesis of imipramine typically involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropyl chloride.
Experimental Protocol: Synthesis of Imipramine
-
Materials: 10,11-dihydro-5H-dibenz[b,f]azepine, 3-dimethylaminopropyl chloride, sodium amide, toluene (or other suitable solvent).
-
Procedure:
-
A solution of 10,11-dihydro-5H-dibenz[b,f]azepine in dry toluene is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Sodium amide is added to the solution, and the mixture is heated to reflux to form the sodium salt of the dibenzazepine.
-
A solution of 3-dimethylaminopropyl chloride in toluene is then added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for several hours to ensure complete alkylation.
-
After cooling, the reaction mixture is washed with water to remove any unreacted sodium amide and sodium chloride formed during the reaction.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude imipramine base is then purified, typically by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).
-
This compound Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound (3-cyano-imipramine) is not readily found in the literature. However, its synthesis would logically start from a modified imipramine precursor, 3-amino-imipramine, which can be synthesized from imipramine. The cyano group can then be introduced via a Sandmeyer reaction.
Conceptual Synthesis Pathway for this compound:
-
Nitration of Imipramine: Imipramine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 3-position of the dibenzazepine ring.
-
Reduction of the Nitro Group: The resulting 3-nitro-imipramine is then reduced to 3-amino-imipramine, for example, by catalytic hydrogenation.
-
Diazotization: The 3-amino-imipramine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with a solution of cuprous cyanide to replace the diazonium group with a cyano group, yielding 3-cyano-imipramine (this compound).
-
Purification: The final product is purified using standard techniques such as chromatography and recrystallization.
Pharmacodynamics
The primary pharmacological distinction between imipramine and this compound lies in their differential affinities for the monoamine transporters.
Monoamine Transporter Inhibition
Imipramine is a dual inhibitor of both SERT and NET, while this compound is a highly selective inhibitor of SERT.[1] This selectivity significantly influences their therapeutic and side-effect profiles.
Table 1: Comparative Inhibitory Activity at Monoamine Transporters
| Compound | Target | IC50 (nM) | Ki (nM) | Species | Reference |
| Imipramine | SERT | 32 | 1.4 | Human | [2] |
| NET | - | 37 | Human | [2] | |
| DAT | >10,000 | - | Human | ||
| This compound | SERT | Potent Inhibition | - | Human | [1] |
| NET | Weak Inhibition | - | Human | [1] | |
| DAT | Not Reported | - | - |
Receptor Binding Affinities
Imipramine's interaction with various neurotransmitter receptors contributes to its side effects. In contrast, this compound exhibits a more favorable side-effect profile due to its reduced affinity for these receptors.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Imipramine | This compound |
| Muscarinic M1 | ~100 | High (Weak Affinity) |
| Histamine H1 | ~11 | High (Weak Affinity) |
| Alpha-1 Adrenergic | ~40 | High (Weak Affinity) |
Note: Specific Ki values for this compound at these receptors are not widely published, but studies indicate significantly lower affinity compared to imipramine.
Pharmacokinetics
The pharmacokinetic profiles of imipramine and this compound influence their dosing regimens and clinical effects.
Table 3: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Imipramine | This compound |
| Bioavailability | 22-77% | Not Reported |
| Protein Binding | 60-96% | Not Reported |
| Volume of Distribution | 10-20 L/kg | Not Reported |
| Metabolism | Hepatic (CYP2D6, CYP2C19, CYP3A4, CYP1A2) | Presumed Hepatic |
| Active Metabolite(s) | Desipramine | Not well characterized |
| Elimination Half-life | 8-21 hours | Not Reported |
| Excretion | Primarily renal (as metabolites) | Not Reported |
Signaling Pathways
The inhibition of monoamine transporters by imipramine and this compound initiates a cascade of downstream signaling events that are thought to underlie their therapeutic effects.
Serotonin Transporter (SERT) Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of SERT. This leads to an increase in synaptic serotonin levels, which in turn modulates various downstream signaling pathways.
References
In Vivo Effects of Cianopramine on Serotonin Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of cianopramine, a tricyclic antidepressant, on serotonin uptake. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the pharmacodynamics of this compound, with a focus on its interaction with the serotonin transporter (SERT). This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
This compound, a derivative of imipramine, has been identified as a potent inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1] Its mechanism of action is primarily centered on the blockade of the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. By inhibiting SERT, this compound increases the concentration and prolongs the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling. This guide delves into the in vivo studies that have characterized these effects.
Quantitative Data on this compound's Inhibition of Serotonin Uptake
The following tables summarize the available quantitative data on the in vivo and ex vivo effects of this compound on serotonin uptake.
Table 1: Ex Vivo Inhibition of Platelet Serotonin Uptake in Humans Following Oral Administration of this compound
| This compound Dose | Time Post-Administration | Mean Inhibition of 14C-5-HT Uptake (%) (± SD) |
| 0.5 mg | 2 hours | 57 (± 12) |
| 0.5 mg | 24 hours | 27 (± 13) |
| 1 mg | 2 hours | 59 (± 10) |
| 1 mg | 24 hours | 41 (± 13) |
| 2 mg | 2 hours | 80 (± 2) |
| 2 mg | 24 hours | 52 (± 10) |
Data from a study on the effect of this compound on platelet serotonin uptake in normal subjects.[1]
Table 2: In Vivo Specific Binding of [3H]Cyanoimipramine in Rat Brain
| Brain Region | Specific Binding as % of Total Binding | Reduction in Specific Binding after 5,7-DHT Lesioning (%) |
| Hypothalamus | ~50 | 80 |
| Cortex | ~30 | 35 |
Data from a study on the in vivo labeling of serotonin uptake sites in rat brain with [3H]cyanoimipramine, a derivative of this compound. 5,7-dihydroxytryptamine (5,7-DHT) is a neurotoxin that selectively destroys serotonin neurons.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vivo effects of this compound on serotonin uptake.
Ex Vivo Platelet Serotonin Uptake Assay
This assay measures the ability of platelets, which express SERT, to take up serotonin from the surrounding medium. The protocol is adapted from studies on the effects of antidepressants on platelet function.
Objective: To determine the percentage inhibition of serotonin uptake in platelets isolated from subjects treated with this compound.
Materials:
-
Blood samples collected in tubes containing anticoagulant (e.g., ACD - acid citrate dextrose).
-
14C-labeled serotonin (14C-5-HT).
-
Platelet-rich plasma (PRP) preparation reagents (e.g., centrifugation equipment).
-
Scintillation counter and vials.
-
Buffer solutions.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to separate the platelet-rich plasma.
-
Incubation: Incubate a defined volume of PRP with a known concentration of 14C-5-HT at 37°C for a specific duration (e.g., 30 minutes).
-
Termination of Uptake: Stop the uptake process by rapidly cooling the samples on ice and/or by adding a potent serotonin uptake inhibitor (e.g., excess unlabeled citalopram).
-
Platelet Separation: Pellet the platelets by centrifugation at a higher speed.
-
Washing: Wash the platelet pellet to remove any non-internalized 14C-5-HT.
-
Lysis and Scintillation Counting: Lyse the platelets and measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of 5-HT uptake by comparing the radioactivity in platelets from this compound-treated subjects to that from placebo-treated or baseline samples.
In Vivo [3H]Cyanoimipramine Binding Assay in Rat Brain
This protocol describes an in vivo method to label and quantify serotonin uptake sites in the brain using a radiolabeled derivative of this compound.
Objective: To determine the specific binding of [3H]cyanoimipramine to serotonin transporters in different brain regions of living rats.
Materials:
-
Male Sprague-Dawley rats.
-
[3H]Cyanoimipramine ([3H]CN-IMI).
-
Anesthetic (e.g., pentobarbital).
-
Saline solution.
-
Non-labeled serotonin uptake inhibitor (e.g., chlorimipramine) for determining non-specific binding.
-
Brain dissection tools.
-
Scintillation counter.
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions.
-
Drug Administration:
-
For total binding: Administer [3H]CN-IMI intravenously (e.g., via tail vein).
-
For non-specific binding: Pre-treat a separate group of rats with a high dose of a non-labeled serotonin uptake inhibitor (e.g., 10 mg/kg chlorimipramine) a few minutes before administering [3H]CN-IMI.
-
-
Incubation Period: Allow the radioligand to distribute in the brain for a defined period (e.g., 30 minutes).
-
Euthanasia and Brain Extraction: Euthanize the rats and rapidly excise the brain.
-
Brain Dissection: Dissect specific brain regions of interest (e.g., hypothalamus, cortex, cerebellum). The cerebellum is often used as a reference region for non-specific binding as it has a very low density of serotonin transporters.
-
Tissue Processing: Homogenize the brain tissue samples.
-
Radioactivity Measurement: Measure the radioactivity in the tissue homogenates using a liquid scintillation counter.
-
Data Analysis:
-
Calculate total binding in dpm/mg tissue.
-
Calculate non-specific binding in dpm/mg tissue from the pre-treated group or from the cerebellum.
-
Specific binding = Total binding - Non-specific binding.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key molecular pathway and experimental workflows.
Serotonin Reuptake and Inhibition by this compound
Caption: Mechanism of serotonin reuptake inhibition by this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Logical Relationship of Experimental Data to Mechanism of Action
Caption: Relationship between experimental data and mechanism of action.
Conclusion
The available in vivo and ex vivo data consistently demonstrate that this compound is a potent inhibitor of the serotonin transporter.[1][2] Studies on human platelets show a dose-dependent inhibition of serotonin uptake, and in vivo studies in rats with a this compound derivative confirm its binding to serotonin uptake sites in the brain. While direct in vivo SERT occupancy data for this compound is not currently available, the existing evidence strongly supports its mechanism of action as a serotonin reuptake inhibitor. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers and professionals in the field of pharmacology and drug development who are investigating the properties of this compound and other serotonergic agents. Further in vivo studies, such as microdialysis to directly measure extracellular serotonin levels following this compound administration and PET imaging to determine SERT occupancy, would provide a more complete understanding of its pharmacodynamic profile.
References
- 1. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The utility of PET imaging in depression [frontiersin.org]
- 5. Serotonin transporter occupancy of high-dose selective serotonin reuptake inhibitors during major depressive disorder measured with [11C]DASB positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Cianopramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine (also known as Ro 11-2465 or 3-cyanoimipramine) is a tricyclic antidepressant (TCA) that has been recognized primarily for its potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake.[1][2][3] Developed as a derivative of imipramine, its neurochemical characteristics distinguish it from many other TCAs, particularly concerning its side effect profile. This technical guide provides a comprehensive overview of the neurochemical profile of this compound, summarizing available data on its binding affinities and functional activities. It also outlines the typical experimental protocols used to elucidate these properties and includes visualizations to illustrate key mechanisms and workflows.
Core Neurochemical Actions
This compound's principal mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This selective action on the serotonergic system is believed to be the primary driver of its antidepressant effects.[2][4]
Monoamine Transporter Interactions
This compound demonstrates a high affinity for the serotonin transporter. The use of its radiolabeled form, [3H]cyanoimipramine, in binding assays has been instrumental in characterizing SERT binding sites, confirming its potent interaction with this transporter.[1][5] In contrast to many other tricyclic antidepressants, this compound has a significantly lower affinity for the norepinephrine transporter (NET), contributing to its classification as a selective serotonin reuptake inhibitor (SSRI).[4] Its effect on the dopamine transporter (DAT) is not well-documented in the available literature but is presumed to be low, in line with its profile as a selective SERT inhibitor.
Receptor Binding Profile
-
Serotonin Receptors: Beyond its primary action at SERT, this compound is reported to be a weak serotonin receptor antagonist.[6] However, specific affinities for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) are not extensively quantified in the available literature.
-
Adrenergic Receptors: Studies indicate that this compound possesses weak alpha-adrenergic receptor antagonist properties.[4] This is a notable feature as the alpha-1 adrenergic blockade is associated with side effects like orthostatic hypotension commonly seen with other TCAs.
-
Muscarinic Acetylcholine Receptors: A distinguishing characteristic of this compound is its relative lack of anticholinergic effects. Clinical studies have shown that its anticholinergic side effects are comparable to those of a placebo, suggesting a low affinity for muscarinic acetylcholine receptors.[2] This contrasts sharply with many older TCAs, which are potent muscarinic antagonists.
-
Histamine Receptors: The affinity of this compound for histamine H1 receptors has not been extensively reported. However, the reduced sedative profile compared to some other TCAs might suggest a lower affinity.
Quantitative Data Summary
Due to the limited availability of comprehensive public data, a detailed quantitative table of Ki or IC50 values for this compound across a broad spectrum of receptors is not possible. The following table summarizes the available quantitative and qualitative information.
| Target | Parameter | Value/Description | Reference(s) |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | Inhibition of 5-HT Uptake | Potent inhibitor. Almost complete inhibition of 3H-serotonin uptake in human platelets 4 hours after a single oral dose. 80% ± 2% inhibition 2 hours after a 2 mg dose. | [4][7] |
| Norepinephrine Transporter (NET) | Effect on NE Reuptake | No clinically relevant effect on peripheral neuronal norepinephrine reuptake. | [4] |
| Dopamine Transporter (DAT) | Effect on DA Reuptake | Not extensively studied, but presumed to be low. | |
| Neurotransmitter Receptors | |||
| Alpha-Adrenergic Receptors | Antagonism | Weak antagonist activity. | [4] |
| Muscarinic Acetylcholine Receptors | Antagonism | Lacks significant antimuscarinic activity; anticholinergic side effects are comparable to placebo. | [2] |
| Serotonin Receptors | Antagonism | Weak antagonist. | [6] |
Experimental Protocols
The neurochemical profile of a compound like this compound is typically determined through a series of in vitro assays. The following are detailed methodologies for key experiments relevant to characterizing its activity.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various neurotransmitter receptors and transporters.
Materials:
-
Membrane preparations from recombinant cells expressing the target receptor/transporter or from specific brain regions (e.g., rat cerebral cortex).
-
A specific radioligand for the target of interest (e.g., [3H]Citalopram or [3H]Paroxetine for SERT; [3H]Prazosin for α1-adrenergic receptors; [3H]QNB for muscarinic receptors).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Reuptake Inhibition Assay
Functional assays are used to measure the effect of a drug on the activity of a transporter.
Objective: To determine the potency of this compound in inhibiting serotonin uptake via the serotonin transporter.
Materials:
-
Synaptosomes prepared from rat brain tissue or cells stably expressing the human serotonin transporter (hSERT).
-
[3H]Serotonin.
-
This compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer buffer).
-
Scintillation counter.
Procedure:
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Initiation of Uptake: [3H]Serotonin is added to initiate the uptake process.
-
Incubation: The mixture is incubated for a short period at 37°C to allow for serotonin uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]Serotonin.
-
Quantification: The amount of [3H]Serotonin taken up by the synaptosomes or cells is determined by scintillation counting of the filters.
-
Data Analysis: The results are expressed as the percentage of inhibition of serotonin uptake at each concentration of this compound. An IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Mechanism of Action: Serotonin Reuptake Inhibition
References
- 1. Binding of [3H]Ro 11-2465. Possible identification of a subclass of [3H]imipramine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [glpbio.cn]
- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial characterization of solubilized platelet imipramine binding sites using a new probe, [3H]3-cyanoimipramine ([3H]Ro 11-2465) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [medbox.iiab.me]
- 7. Effects of a single oral dose of 3-cyano-imipramine on serotonin uptake and content of platelets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiled Story of Cianopramine (Ro 11-2465): A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianopramine (Ro 11-2465), also known as 3-cyanoimipramine, is a tricyclic antidepressant (TCA) developed by Hoffmann-La Roche.[1][2] Characterized as a potent and selective serotonin reuptake inhibitor (SSRI), it was investigated for the treatment of depression but was ultimately never marketed.[2][3] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profile of this compound, including detailed experimental protocols and quantitative data analysis.
Discovery and History
The development of this compound (Ro 11-2465) emerged from the extensive research into tricyclic antidepressants conducted by Hoffmann-La Roche in the mid to late 20th century. Following the serendipitous discovery of the antidepressant properties of iproniazid in 1951, the company dedicated significant resources to the development of novel psychotropic agents.[1][4] The "Ro" designation in its development code, Ro 11-2465, signifies its origin within the Hoffmann-La Roche research program.
This compound was synthesized as a derivative of imipramine, the first-in-class TCA.[2] The key structural modification was the introduction of a cyano (-CN) group at the 3-position of the dibenz[b,f]azepine ring. This modification was intended to alter the pharmacological profile of the parent compound, potentially enhancing its selectivity and reducing side effects.
Early preclinical and clinical investigations in the 1980s confirmed that this compound was a potent and selective inhibitor of serotonin (5-HT) uptake.[3] Clinical trials demonstrated its efficacy in treating depression, with a side effect profile that was notably less anticholinergic than that of established TCAs like amitriptyline.[5] Despite these promising findings, this compound did not proceed to market for reasons that have not been publicly detailed.
Synthesis of this compound (Ro 11-2465)
The synthesis of this compound can be conceptualized as a two-part process: the formation of the core tricyclic structure, 3-cyano-10,11-dihydro-5H-dibenz[b,f]azepine (also known as 3-cyanoiminodibenzyl), followed by the attachment of the dimethylaminopropyl side chain.
Synthesis of 3-Cyanoiminodibenzyl
A plausible synthetic route for this key intermediate, based on patent literature, involves the cyanation of 3-chloroiminodibenzyl.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chloro-iminodibenzyl in N-methyl-2-pyrrolidone (NMP), add sodium cyanide (NaCN) and nickel(II) bromide trihydrate (NiBr₂·3H₂O).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200°C for 30 minutes.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash repeatedly with saturated aqueous sodium chloride.
-
Purification: The resulting crude product can be purified by column chromatography to yield 3-cyano-iminodibenzyl.
Alkylation and Formation of this compound
The final step involves the N-alkylation of 3-cyanoiminodibenzyl with the dimethylaminopropyl side chain.
Experimental Protocol:
-
Deprotonation: Treat a solution of 3-cyanoiminodibenzyl in an anhydrous aprotic solvent (e.g., tetrahydrofuran) with a strong base such as sodium hydride (NaH) to form the corresponding anion.
-
Alkylation: Add 3-(dimethylamino)propyl chloride hydrochloride to the reaction mixture. The hydrochloride salt is typically used for stability and can be neutralized in situ or prior to the reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude this compound can then be purified by crystallization or column chromatography.
Pharmacological Profile
This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3]
Receptor and Transporter Binding Affinity
| Target | Affinity/Activity | Reference |
| Serotonin Transporter (SERT) | Potent Inhibitor | [3] |
| Norepinephrine Transporter (NET) | Weak Inhibitor | [3] |
| Dopamine Transporter (DAT) | Not a significant inhibitor | [6] |
| Muscarinic Acetylcholine Receptors | Low Affinity | [5] |
| Histamine H₁ Receptors | Lower affinity than traditional TCAs | [7] |
| α₁-Adrenergic Receptors | Weak Antagonist | [3] |
| Postsynaptic 5-HT₂ Receptors | Weak Antagonist | [2] |
In Vitro and In Vivo Pharmacology
3.2.1. Serotonin Uptake Inhibition
Studies in human platelets have demonstrated this compound's potent inhibition of serotonin uptake.
Experimental Protocol: Platelet Serotonin Uptake Assay
-
Platelet Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and centrifuge at a low speed to obtain PRP.
-
Incubation: Incubate PRP with varying concentrations of this compound or placebo.
-
Radiolabeling: Add ¹⁴C-labeled serotonin (¹⁴C-5-HT) to the PRP and incubate to allow for uptake.
-
Termination of Uptake: Stop the uptake process by rapid cooling and centrifugation to pellet the platelets.
-
Quantification: Lyse the platelets and measure the amount of incorporated ¹⁴C-5-HT using liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of 5-HT uptake at different drug concentrations to determine the IC₅₀ value.
Results of Serotonin Uptake Inhibition in Human Platelets (Ex Vivo) [3]
| Dose of this compound | % Inhibition (2 hours post-dose) | % Inhibition (24 hours post-dose) |
| 0.5 mg | 57% ± 12% | 27% ± 13% |
| 1 mg | 59% ± 10% | 41% ± 13% |
| 2 mg | 80% ± 2% | 52% ± 10% |
3.2.2. Postsynaptic Serotonin Receptor Antagonism
This compound also exhibits weak antagonist properties at postsynaptic serotonin receptors.
Experimental Protocol: Quipazine-Induced Head Twitch Test in Rats
-
Animal Preparation: Acclimate male rats to the testing environment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally.
-
Agonist Challenge: After a set pretreatment time, administer the serotonin agonist quipazine.
-
Behavioral Observation: Observe and count the number of head twitches for a defined period.
-
Data Analysis: Calculate the dose of this compound required to reduce the number of head twitches by 50% (ID₅₀).
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are not extensively published. However, as a tricyclic antidepressant, its pharmacokinetic profile can be expected to share characteristics with other members of its class.[8][9][10]
General Pharmacokinetic Properties of Tricyclic Antidepressants
| Parameter | Typical Range/Characteristic |
| Absorption | Well absorbed orally |
| Bioavailability | 40-50% due to first-pass metabolism |
| Protein Binding | High |
| Volume of Distribution | Large (5-30 L/kg) |
| Metabolism | Extensive hepatic metabolism via CYP450 enzymes (e.g., CYP2D6, CYP2C19) |
| Active Metabolites | Common (e.g., desmethyl metabolites) |
| Elimination Half-life | Long (typically 24 hours or more) |
| Excretion | Primarily as metabolites in urine |
This compound is known to have an active N-desmethyl metabolite, Ro 12-5419 (desmethylthis compound).[8]
Clinical Studies
A notable clinical trial compared the efficacy and tolerability of this compound with amitriptyline and a placebo in depressed patients.
Study Design: Double-blind, placebo-controlled trial. Participants: 60 patients with depressive episodes (DSM-III criteria). Treatment Groups:
-
This compound (n=20)
-
Amitriptyline (n=20)
-
Placebo (n=20)
Key Findings: [5]
| Treatment Group | Mean Daily Dose | Efficacy (vs. Placebo) | Anticholinergic Side Effects |
| This compound | 3.3 ± 0.6 mg | Statistically Superior (p < 0.02) | Comparable to Placebo |
| Amitriptyline | 86.4 ± 21 mg | Statistically Superior (p < 0.02) | Significantly Higher than Placebo and this compound |
The study concluded that this compound was a promising new antidepressant with a favorable side-effect profile.[5]
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Simplified synthetic workflow for this compound.
Conclusion
This compound (Ro 11-2465) represents a noteworthy chapter in the history of antidepressant development. As a potent and selective serotonin reuptake inhibitor with a favorable side-effect profile compared to its tricyclic predecessors, it held considerable therapeutic promise. While the reasons for its discontinuation remain unpublished, the study of this compound provides valuable insights into the structure-activity relationships of tricyclic antidepressants and the ongoing quest for more effective and tolerable treatments for depressive disorders. This technical guide consolidates the available scientific literature to serve as a resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Roche - Wikipedia [en.wikipedia.org]
- 2. US4138482A - 3-Cyano-N-(N,N-dimethylaminopropyl)-iminodibenzyl and salts thereof - Google Patents [patents.google.com]
- 3. droracle.ai [droracle.ai]
- 4. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
An In-Depth Technical Guide to Cianopramine and its Active Metabolite, Desmethylcianopramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianopramine (Ro 11-2465), a tricyclic antidepressant, and its principal active metabolite, desmethylthis compound (Ro 12-5419), have been subjects of pharmacological interest due to their interactions with monoamine reuptake systems. This technical guide provides a comprehensive overview of the core pharmacological and neurochemical properties of these compounds. It includes a detailed summary of their binding affinities and inhibitory concentrations at the serotonin and norepinephrine transporters, a review of relevant experimental protocols for their study, and a discussion of their metabolic pathway and mechanism of action, supported by visualizations of key processes. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
This compound, also known as 3-cyanoimipramine, is a derivative of the tricyclic antidepressant imipramine.[1] It has been identified as a potent and selective inhibitor of serotonin (5-HT) uptake.[2] Like other tricyclic antidepressants, this compound undergoes N-demethylation in the body to form its active metabolite, desmethylthis compound.[3] Understanding the distinct pharmacological profiles of both the parent drug and its metabolite is crucial for a complete comprehension of its overall therapeutic and side-effect profile. This guide will delve into the quantitative data available for both compounds, outline the experimental methodologies used for their characterization, and illustrate the key pathways involved in their action and metabolism.
Pharmacological Profile: Data Presentation
The primary mechanism of action for this compound and desmethylthis compound involves the inhibition of monoamine reuptake, particularly at the serotonin transporter (SERT) and the norepinephrine transporter (NET). The available quantitative data for these interactions are summarized below.
| Compound | Transporter | Assay Type | Value | Reference |
| This compound (Ro 11-2465) | SERT | 5-HT Uptake Inhibition (in vitro) | Potent and Selective Inhibitor | [4] |
| Postsynaptic 5-HT Receptors | Serotonin-induced contractions (rat stomach fundus strip) | IC50: 5 x 10-5 M | [5] | |
| Desmethylthis compound (Ro 12-5419) | SERT | 5-HT Uptake Inhibition (in vivo) | Considerably weaker than this compound | [4] |
| NET | Noradrenaline Displacement (in vivo) | Active Antagonist | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action is achieved through high-affinity binding to the serotonin transporter (SERT), which increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[6] Desmethylthis compound, while a weaker inhibitor of serotonin reuptake, also demonstrates activity at the norepinephrine transporter (NET), suggesting a broader, dual-monoaminergic action for the metabolite.[4] Additionally, this compound has been shown to possess weak antagonistic properties at postsynaptic serotonin receptors.[5]
The downstream signaling pathways affected by the inhibition of serotonin reuptake are complex and involve long-term neuroadaptive changes. Initially, the increased synaptic serotonin leads to the activation of various postsynaptic 5-HT receptors. Chronic administration is associated with the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release.[7] The sustained increase in serotonergic signaling is believed to mediate the therapeutic antidepressant effects through the modulation of intracellular signaling cascades, gene expression, and neuroplasticity.[6]
References
- 1. Binding of [3H]Ro 11-2465. Possible identification of a subclass of [3H]imipramine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]The effects of paroxetine given repeatedly on the 5-HT receptor subpopulations in the rat brain [scienceon.kisti.re.kr]
- 3. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncc.umn.edu [ncc.umn.edu]
- 7. ClinPGx [clinpgx.org]
Cianopramine's Effects on Peripheral Adrenergic Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the available scientific data regarding the effects of cianopramine, a tricyclic antidepressant, on the peripheral adrenergic system. The document synthesizes quantitative data from human studies, outlines the experimental methodologies used for these assessments, and visualizes key biological pathways and experimental workflows.
Executive Summary
This compound is primarily recognized as a potent inhibitor of neuronal serotonin (5-HT) uptake.[1] Its interaction with the peripheral adrenergic system, which is crucial for regulating cardiovascular functions such as heart rate and blood pressure, is a key consideration for its overall pharmacological profile and safety assessment.[2][3] Clinical evidence suggests that this compound exhibits weak α-adrenergic receptor antagonism and does not have a clinically significant impact on peripheral norepinephrine reuptake.[1] This profile distinguishes it from other tricyclic antidepressants that may have more pronounced effects on the adrenergic system.[4][5][6]
Quantitative Data on Adrenergic Function
The primary human data on this compound's peripheral adrenergic effects are derived from catecholamine pressor response tests. These tests measure the cardiovascular response to intravenously administered adrenergic agents, providing insights into receptor sensitivity and neuronal reuptake mechanisms.[1][7]
Table 1: Effect of this compound on Phenylephrine Pressor Response
| Parameter | Pre-Cianopramine (2 mg) | 2 hr Post-Cianopramine (2 mg) | Interpretation |
| Phenylephrine Dose for 40 mmHg SBP Increase | 67 ± 25 µ g/min | 86 ± 32 µ g/min | Suggests weak α-adrenergic receptor antagonism[1] |
| SBP: Systolic Blood Pressure. Data from a study in normal human subjects.[1] |
Table 2: Effect of this compound on Tyramine and Norepinephrine Pressor Responses
| Test Agent | Dosage | Parameter Measured | Result | Interpretation |
| Tyramine | Intravenous | Systolic Blood Pressure Response | Unchanged | No clinically relevant effect on peripheral neuronal norepinephrine reuptake[1] |
| Norepinephrine | Intravenous | Systolic Blood Pressure Response | Unchanged | Indicates no significant alteration of postsynaptic α-adrenergic receptor sensitivity to norepinephrine[1] |
| Measurements were taken after a 2 mg dose of this compound in normal human subjects.[1] |
Interaction with Adrenergic Receptors and Transporters
The data indicate that this compound acts as a weak antagonist at peripheral α-1 adrenergic receptors. This is evidenced by the requirement for a higher dose of phenylephrine, a direct α-1 agonist, to elicit the same pressor response after this compound administration.[1] The antagonism appears to be modest and may not be clinically significant at therapeutic doses.
Alpha-1 adrenergic receptors are G-protein coupled receptors that, upon activation by agonists like norepinephrine or phenylephrine, stimulate the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and smooth muscle contraction, which in blood vessels results in vasoconstriction and an increase in blood pressure.
The lack of change in the pressor response to tyramine strongly suggests that this compound does not significantly inhibit the norepinephrine transporter (NET) in the peripheral nervous system.[1] Tyramine is an indirectly acting sympathomimetic amine; it is taken up into the presynaptic neuron by NET, which displaces norepinephrine from storage vesicles, leading to its release and a subsequent rise in blood pressure.[7][] Inhibition of NET would block tyramine uptake, thereby blunting or eliminating its pressor effect.[9] Since the response to tyramine was unchanged, it can be inferred that NET function was not substantially inhibited by this compound.[1]
Experimental Protocols
The following sections describe the generalized protocols for the key experiments used to assess the peripheral adrenergic effects of this compound.
This in vivo human experimental model assesses the integrity and pharmacological modulation of the peripheral adrenergic system by measuring blood pressure responses to specific infused agents.[7]
-
Principle: The test quantifies the dose of an adrenergic agent required to elicit a predetermined increase in systolic blood pressure (e.g., 30 or 40 mmHg).[1][7] Changes in this dose after administration of a test compound (like this compound) indicate interaction with adrenergic receptors or transporters.
-
General Procedure:
-
Subject Preparation: Subjects are typically studied in a controlled environment after a period of rest in a supine position.[10] An intravenous (IV) line is established for drug infusion and another for blood sampling if required.
-
Baseline Measurement: Baseline heart rate and blood pressure are monitored until stable.
-
Pressor Agent Infusion: The specific pressor agent (phenylephrine, tyramine, or norepinephrine) is infused intravenously at a controlled, escalating rate.
-
Response Monitoring: Blood pressure is monitored continuously. The infusion is stopped once the target systolic blood pressure increase is achieved and sustained.
-
Test Compound Administration: The subject is administered the test compound (e.g., an oral dose of this compound).
-
Post-Dose Challenge: After a specified time for the drug to reach effective concentrations (e.g., 2 hours), the pressor agent infusion protocol is repeated.
-
Data Analysis: The dose of the pressor agent required to achieve the target blood pressure increase before and after test compound administration is calculated and compared.
-
-
Specific Agent Rationale:
-
Phenylephrine: A direct-acting α-1 adrenergic agonist.[11] An increased dose requirement after a test drug suggests the drug has α-1 antagonist properties.[1]
-
Tyramine: An indirect-acting sympathomimetic that requires uptake via NET to release norepinephrine.[] A blunted pressor response (increased dose requirement) indicates NET inhibition by the test drug.[9]
-
Norepinephrine: The endogenous neurotransmitter and a direct α- and β-adrenergic agonist. A change in pressor sensitivity can indicate alterations in postsynaptic receptor function.[1]
-
While specific binding affinity data for this compound is not publicly available, this standard in vitro method is used to determine the affinity (Ki) of a compound for a specific receptor.
-
Principle: This assay measures the ability of a test compound (unlabeled "competitor") to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.
-
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype (e.g., α1A, β2) are isolated and prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α1 receptors) and varying concentrations of the test compound (this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.
-
This in vitro assay directly measures a compound's ability to block the function of the norepinephrine transporter.
-
Principle: The assay quantifies the uptake of radiolabeled norepinephrine ([³H]NE) into cells or synaptosomes that express NET. A reduction in [³H]NE uptake in the presence of a test compound indicates NET inhibition.
-
General Procedure:
-
Cell/Synaptosome Preparation: Human embryonic kidney (HEK293) cells transfected to express human NET or synaptosomes (isolated nerve terminals) from specific brain regions are prepared.[12]
-
Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound (this compound).
-
Uptake Initiation: A fixed concentration of [³H]NE is added to initiate the uptake reaction, which is allowed to proceed for a short period at a controlled temperature.
-
Uptake Termination: The uptake process is rapidly stopped, often by adding ice-cold buffer and using vacuum filtration to separate the cells/synaptosomes from the buffer containing unbound [³H]NE.
-
Quantification: The amount of [³H]NE taken up by the cells/synaptosomes is quantified by scintillation counting.
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of norepinephrine uptake.
-
Conclusion
Based on available human clinical data, this compound demonstrates a peripheral adrenergic profile characterized by weak α-1 receptor antagonism and a lack of significant norepinephrine reuptake inhibition.[1] This suggests a lower potential for cardiovascular side effects commonly associated with other tricyclic antidepressants, such as orthostatic hypotension or significant changes in blood pressure.[2][3] However, a comprehensive understanding of its adrenergic pharmacology is limited by the absence of publicly available in vitro data. Further research, specifically radioligand binding assays to determine affinities for all adrenergic receptor subtypes and direct functional assays of norepinephrine transporter inhibition, is necessary to fully elucidate the molecular interactions of this compound with the peripheral adrenergic system. This information would be invaluable for refining its safety profile and guiding future drug development efforts.
References
- 1. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychotropical.com [psychotropical.com]
- 10. sjhc.london.on.ca [sjhc.london.on.ca]
- 11. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Research Synthesis of Cianopramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two plausible synthetic routes for the research-scale production of Cianopramine (3-cyano-imipramine), a tricyclic antidepressant and serotonin reuptake inhibitor. The protocols are designed to be detailed and informative, enabling researchers to replicate and adapt the synthesis for their specific needs.
Introduction
This compound, also known as 3-cyano-imipramine or by its developmental code Ro 11-2465, is a derivative of imipramine.[1] Its synthesis involves the introduction of a nitrile group at the 3-position of the dibenzo[b,f]azepine core of imipramine. This document outlines two primary synthetic strategies:
-
Route A: Sandmeyer Reaction starting from 3-amino-imipramine.
-
Route B: Palladium-Catalyzed Cyanation commencing with 3-bromo-imipramine.
Both routes begin with the synthesis of the core tricyclic structure, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).
Synthesis of the Core Structure: 10,11-Dihydro-5H-dibenzo[b,f]azepine
The foundational precursor for both synthetic pathways is 10,11-dihydro-5H-dibenzo[b,f]azepine. A common industrial method for its synthesis involves the cyclization of 2,2'-diaminobibenzyl.
Experimental Protocol: Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, place 2,2'-diaminobibenzyl.
-
Cyclization: Add polyphosphoric acid (PPA) to the vessel. The mixture is then heated to an elevated temperature to induce cyclization.
-
Work-up: After the reaction is complete, the mixture is cooled and quenched with water. The pH is adjusted to be basic, and the product is extracted with a suitable organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or chromatography.
Route A: Synthesis of this compound via Sandmeyer Reaction
This synthetic route involves the nitration of the iminodibenzyl core, followed by reduction to an amine, alkylation, and finally, the Sandmeyer reaction to introduce the cyano group.
Workflow Diagram
Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-5-acetyl-iminodibenzyl
-
Acylation: Iminodibenzyl is first protected by acylation with acetic anhydride.
-
Nitration: The resulting 5-acetyl-iminodibenzyl is dissolved in concentrated sulfuric acid and cooled. A solution of nitric acid in sulfuric acid is added dropwise while maintaining a low temperature (0-5 °C).
-
Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.
Step 2: Synthesis of 3-Amino-5-acetyl-iminodibenzyl
-
Reduction: 3-Nitro-5-acetyl-iminodibenzyl is reduced to the corresponding amine using iron powder in the presence of acetic acid.
-
Work-up: The reaction mixture is filtered to remove iron salts, and the filtrate is neutralized. The product is then extracted and purified.
Step 3: Synthesis of 3-Amino-imipramine
-
Alkylation: 3-Amino-5-acetyl-iminodibenzyl is alkylated with 3-(dimethylamino)propyl chloride in the presence of a strong base like sodium amide.
-
Deprotection: The acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield 3-amino-imipramine.
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
Diazotization: 3-Amino-imipramine is dissolved in an acidic solution (e.g., HCl) and cooled. A solution of sodium nitrite is added slowly to form the diazonium salt.
-
Cyanation: The cold diazonium salt solution is added to a solution of copper(I) cyanide.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. This compound is then purified by chromatography.
Quantitative Data (Route A)
| Step | Reactant | Product | Reagents | Typical Yield | Purity |
| 1. Nitration | 5-Acetyl-iminodibenzyl | 3-Nitro-5-acetyl-iminodibenzyl | HNO₃, H₂SO₄ | ~85% | >95% |
| 2. Reduction | 3-Nitro-5-acetyl-iminodibenzyl | 3-Amino-5-acetyl-iminodibenzyl | Fe, Acetic Acid | ~90% | >98% |
| 3. Alkylation & Deprotection | 3-Amino-5-acetyl-iminodibenzyl | 3-Amino-imipramine | 3-(Dimethylamino)propyl chloride, NaNH₂, H₃O⁺ | ~70% | >97% |
| 4. Sandmeyer Reaction | 3-Amino-imipramine | This compound | NaNO₂, HCl, CuCN | ~60-70% | >99% |
Route B: Synthesis of this compound via Palladium-Catalyzed Cyanation
This alternative route avoids the potentially hazardous diazonium salt intermediate by utilizing a palladium-catalyzed cross-coupling reaction.
Workflow Diagram
Caption: Synthetic workflow for this compound via Pd-catalyzed cyanation.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine
-
Bromination: 10,11-dihydro-5H-dibenzo[b,f]azepine is treated with N-bromosuccinimide (NBS) in the presence of silica gel to achieve regioselective bromination at the 3-position.[2]
-
Purification: The product is purified by column chromatography.
Step 2: Synthesis of 3-Bromo-imipramine
-
Alkylation: 3-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine is alkylated with 3-(dimethylamino)propyl chloride using a strong base such as sodium amide in an inert solvent.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified.
Step 3: Synthesis of this compound (Palladium-Catalyzed Cyanation)
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3-bromo-imipramine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf), and a cyanide source (e.g., zinc cyanide).
-
Reaction: An appropriate solvent is added, and the mixture is heated to the desired temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is filtered, and the product is extracted and purified by chromatography to yield this compound.
Quantitative Data (Route B)
| Step | Reactant | Product | Reagents | Typical Yield | Purity |
| 1. Bromination | Iminodibenzyl | 3-Bromo-iminodibenzyl | NBS, Silica gel | ~70-80% | >98% |
| 2. Alkylation | 3-Bromo-iminodibenzyl | 3-Bromo-imipramine | 3-(Dimethylamino)propyl chloride, NaNH₂ | ~75% | >97% |
| 3. Pd-Catalyzed Cyanation | 3-Bromo-imipramine | This compound | Zn(CN)₂, Pd catalyst, Ligand | >80% | >99% |
Characterization and Analysis
The final product, this compound, and all intermediates should be thoroughly characterized to confirm their identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile group in this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Cyanide compounds (CuCN, Zn(CN)₂) are highly toxic. Handle with extreme caution and have appropriate quenching and disposal procedures in place.
-
Strong acids (H₂SO₄, HNO₃) and bases (NaNH₂) are corrosive and should be handled with care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
References
Application Note & Protocol: Quantification of Cianopramine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of the tricyclic antidepressant Cianopramine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed to offer a reliable and sensitive method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
This compound is a tricyclic antidepressant, and its accurate quantification in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note describes a robust HPLC-UV method for the determination of this compound in human plasma. The method is based on a liquid-liquid extraction (LLE) procedure for sample cleanup and a reversed-phase HPLC system for separation and quantification. An alternative sample preparation using solid-phase extraction (SPE) is also discussed.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from plasma using an organic solvent. After extraction and solvent evaporation, the residue is reconstituted and injected into an HPLC system. The separation is achieved on a C8 or C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV detector at a wavelength optimized for this compound.
Experimental Protocols
This protocol is adapted from methods used for similar tricyclic antidepressants.
-
Aliquot Plasma: In a clean centrifuge tube, place 1.0 mL of human plasma.
-
Add Internal Standard: Spike the plasma sample with a known concentration of a suitable internal standard (e.g., Imipramine or a structurally similar compound not co-administered with this compound).
-
Alkalinization: Add 0.5 mL of 1 M Sodium Hydroxide (NaOH) to the plasma sample to basify the solution. Vortex for 30 seconds.
-
Extraction: Add 3 mL of an extraction solvent mixture, such as heptane:isoamyl alcohol (95:5, v/v).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Back Extraction (Optional but Recommended for cleaner samples): Add 200 µL of 0.3% orthophosphoric acid to the organic extract. Vortex for 1 minute and centrifuge. The analyte will move to the acidic aqueous phase.
-
Final Injection: Aspirate the organic layer and inject an appropriate volume (e.g., 100 µL) of the remaining acidic aqueous layer into the HPLC system. If back extraction is not performed, evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the mobile phase and inject it into the HPLC.
SPE can offer cleaner extracts and is amenable to automation. This protocol is based on methods for other tricyclic antidepressants.
-
Condition the SPE Cartridge: Use a C2 or C8 SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: Load the pre-treated plasma sample (alkalinized) onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute this compound and the IS from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
The following are typical HPLC conditions that can be optimized for this compound analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25, v/v) with 0.1% formic acid or an appropriate buffer |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 20 - 100 µL |
| Column Temperature | 25 - 35°C |
| Detector | UV Detector |
| Wavelength | 215 nm (or as optimized for this compound) |
Data Presentation
The following tables summarize typical quantitative data for HPLC methods used for tricyclic antidepressants, which can be expected to be similar for this compound.
Table 1: Chromatographic Parameters and Linearity
| Analyte | Internal Standard | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Clomipramine | Cisapride | ~10.3 | 2.5 - 120 | > 0.995 |
| Desmethylclomipramine | Cisapride | ~9.5 | 2.5 - 120 | > 0.997 |
| Citalopram | Desipramine | Not Specified | 1.0 - 130 | > 0.992 |
Table 2: Method Validation Parameters
| Analyte | LOQ (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Clomipramine | 2.5 | 61.5 - 71.7 | < 18.3 | < 18.3 |
| Citalopram | 0.8 | Not Specified | < 15 | < 15 |
| This compound (HPLC-UV) | Not Specified | Not Specified | 1.0 | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of chromatographic separation.
Application Notes and Protocols for Cianopramine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianopramine (developmental code Ro 11-2465) is a tricyclic antidepressant that primarily functions as a potent and selective inhibitor of serotonin reuptake.[1][2][3] Additionally, it exhibits weak antagonist activity at postsynaptic serotonin receptors and alpha-adrenergic receptors.[2][4] This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with key G protein-coupled receptors (GPCRs), namely the serotonin 5-HT2A and histamine H1 receptors. While specific quantitative binding data for this compound is limited in publicly available literature, the provided protocols outline the established methodologies to determine binding affinities (Ki), which are crucial for understanding its pharmacological profile. Furthermore, this document presents generalized signaling pathways associated with the activation of these receptors and a workflow for assessing compound activity.
Data Presentation
Due to the limited availability of comprehensive public data on the binding affinities of this compound across various receptors, a complete quantitative summary table cannot be provided at this time. However, the following table structure is recommended for presenting data obtained from the experimental protocols described herein.
Table 1: this compound Receptor Binding Affinity Profile
| Target Receptor | Radioligand | Test System | Parameter | Value (nM) | Reference |
| Serotonin 5-HT2A | [³H]-Ketanserin | Human recombinant, CHO cells | Ki | Data to be determined | |
| Histamine H1 | [³H]-Mepyramine | Human recombinant, HEK293 cells | Ki | Data to be determined | |
| α1-Adrenergic | [³H]-Prazosin | Rat brain tissue | Ki | Data to be determined | |
| Serotonin Transporter (SERT) | [³H]-Cianopramine | Rat cerebral cortex | IC50 | Data to be determined | [2] |
Note: An IC50 value of 5 x 10⁻⁵ M (50,000 nM) was reported for Ro 11-2465 in reducing serotonin-induced contractions of the rat stomach fundus strip, suggesting weak 5-HT2 receptor antagonism.[2]
Experimental Protocols
I. Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol is adapted from established methods for 5-HT2A receptor binding assays.
A. Materials
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (specific activity 60-90 Ci/mmol).
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
B. Methods
-
Membrane Preparation:
-
Culture CHO cells expressing the human 5-HT2A receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-Ketanserin (final concentration ~1 nM).
-
100 µL of membrane homogenate (20-40 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
C. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
II. Radioligand Binding Assay for Histamine H1 Receptor
This protocol follows established procedures for H1 receptor binding assays.
A. Materials
-
Receptor Source: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (specific activity 20-30 Ci/mmol).
-
Non-specific Binding Control: Mianserin or another suitable H1 antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Na₂/KPO₄, pH 7.4.
-
Wash Buffer: Cold 50 mM Na₂/KPO₄, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
B. Methods
-
Membrane Preparation: Follow the same procedure as described for the 5-HT2A receptor assay, using HEK293 cells expressing the human H1 receptor.
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-Mepyramine (final concentration ~2 nM).
-
100 µL of membrane homogenate (50-100 µg of protein).
-
-
Incubate the plate at 25°C for 120 minutes.
-
-
Filtration and Counting: Follow the same procedure as described for the 5-HT2A receptor assay.
C. Data Analysis
-
Perform data analysis as described for the 5-HT2A receptor assay to determine the IC50 and Ki values of this compound for the histamine H1 receptor.
Visualization of Signaling Pathways and Workflow
Signaling Pathways
This compound's antagonist activity at 5-HT2A and H1 receptors suggests it blocks the canonical Gq/11 signaling pathway. The following diagrams illustrate these pathways.
Caption: this compound antagonism of Gq-coupled 5-HT2A/H1 receptors.
Caption: Generalized β-Arrestin recruitment pathway for GPCRs.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cianopramine Studies in Rats
Introduction
Cianopramine (also known as 3-cyanoimipramine) is a tricyclic antidepressant (TCA) that has been investigated for the treatment of depression.[1][2] Its primary mechanism of action is the potent inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake, and it also functions as a weak antagonist at serotonin receptors.[1][3][4] These characteristics suggest its potential efficacy in treating mood and anxiety disorders. Preclinical in vivo studies in rodent models are essential to characterize its pharmacological profile, including its antidepressant and anxiolytic-like effects, and to elucidate its neurochemical mechanisms.
These application notes provide a comprehensive framework for designing and conducting in vivo experiments with this compound in rats. The protocols detailed below cover behavioral assays for depression and anxiety, as well as neurochemical analysis to measure the drug's impact on serotonergic neurotransmission.
Mechanism of Action: Serotonergic Modulation
This compound exerts its effects primarily through the serotonergic system. By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, enhancing neurotransmission.
Caption: Simplified signaling pathway of this compound.
General Experimental Design
A robust in vivo study design is critical for obtaining reliable and interpretable data. The following workflow outlines the key stages of a typical study evaluating this compound.
Caption: General experimental workflow for this compound studies.
Experimental Groups
Proper control groups are essential for interpreting the effects of this compound. A typical study design would include the groups listed in the table below.
| Group ID | Treatment | Dose Range (i.p.) | Purpose |
| 1 | Vehicle | N/A | Negative control to account for injection stress and vehicle effects. |
| 2 | This compound (Low Dose) | 1-5 mg/kg | To establish the lower end of the therapeutic window. |
| 3 | This compound (High Dose) | 5-15 mg/kg | To assess dose-dependent effects and maximal efficacy. |
| 4 | Positive Control | e.g., Imipramine (15 mg/kg) | To validate the assay and compare efficacy to a standard TCA.[5] |
Experimental Protocols
Drug Preparation and Administration
-
Vehicle: this compound can be dissolved in a vehicle such as 0.9% saline with a small amount of Tween 80 to aid solubility. The final volume for intraperitoneal (i.p.) injection in rats is typically 1 mL/kg.
-
Administration: Administer the assigned treatment (Vehicle, this compound, or Positive Control) via i.p. injection. Behavioral testing is typically conducted 30-60 minutes post-injection for acute studies. For chronic studies, administration occurs daily for 14-21 days.
Protocol: Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7][8]
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing open arms and two opposing closed arms.
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.[9]
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.
-
-
Data Analysis: Use automated tracking software or manual scoring to measure the parameters in the table below. Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.[10]
| Parameter | Description | Expected Effect of Anxiolytic |
| Time in Open Arms (%) | (Time in open arms / Total time) x 100 | Increase |
| Entries into Open Arms (%) | (Entries into open arms / Total entries) x 100 | Increase |
| Time in Closed Arms (%) | (Time in closed arms / Total time) x 100 | Decrease |
| Total Arm Entries | Total number of entries into any arm. | No significant change (to rule out locomotor effects). |
Protocol: Forced Swim Test (FST)
The FST is a standard behavioral assay to screen for antidepressant-like activity.[11][12] The test is based on the principle that rodents will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation. Antidepressants are known to prolong mobility and reduce immobility time.[13][14]
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.[12][15]
-
Procedure:
-
Pre-test Session (Day 1): Place each rat in the water cylinder for 15 minutes. This session serves to induce a baseline level of immobility.[12]
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2, 24h later): Administer the assigned treatment. After the appropriate pre-treatment time (e.g., 60 minutes), place the rat back into the water cylinder for a 5-minute session.[12]
-
Record the entire 5-minute session for later analysis.
-
-
Data Analysis: Score the duration of the following behaviors during the test session. A reduction in immobility time is indicative of an antidepressant-like effect.[13]
| Behavior | Description | Expected Effect of Antidepressant |
| Immobility | Floating motionless or making only small movements necessary to keep the head above water. | Decrease |
| Swimming | Active swimming movements throughout the cylinder. | Increase |
| Climbing | Active movements with forepaws directed towards the cylinder walls in an attempt to escape. | Increase (especially for noradrenergic TCAs). |
Protocol: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[16][17][18]
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting a brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement.
-
Allow the animal to recover for 5-7 days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 90-120 minutes) to achieve a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
After collecting stable baseline samples, administer this compound or vehicle.
-
Continue collecting post-treatment samples to measure changes in neurotransmitter levels.
-
-
Sample Analysis: Analyze the dialysate samples for serotonin (5-HT) and its metabolite 5-HIAA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
| Parameter | Description | Expected Effect of this compound |
| Extracellular 5-HT (% Baseline) | The concentration of serotonin in the dialysate, expressed as a percentage of the pre-drug baseline levels. | Significant increase |
| Extracellular 5-HIAA (% Baseline) | The concentration of the primary serotonin metabolite, 5-hydroxyindoleacetic acid. | Decrease or no significant change |
Conclusion
The protocols outlined provide a robust framework for the in vivo evaluation of this compound in rats. By combining behavioral assessments like the EPM and FST with neurochemical techniques such as in vivo microdialysis, researchers can effectively characterize the anxiolytic-like and antidepressant-like profile of this compound and confirm its mechanism of action on the serotonergic system. Careful adherence to these standardized protocols will ensure the generation of high-quality, reproducible data for drug development and neuroscience research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. Anxiety studies - Elevated Plus Maze for Rats [ugobasile.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cianopramine Administration in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine (3-cyano-imipramine) is a tricyclic antidepressant that acts as a potent and selective inhibitor of serotonin reuptake.[1][2] Its efficacy in treating depression has been demonstrated in clinical trials involving human patients.[2][3] While preclinical studies in animal models are crucial for understanding the mechanisms of action and establishing dosing parameters for novel antidepressants, specific data on this compound's effects in widely used rodent models of depression are not extensively available in the public domain.
These application notes provide a generalized framework for researchers to investigate the antidepressant-like effects of this compound in two standard behavioral paradigms: the Forced Swim Test (FST) and the Tail Suspension Test (TST). The provided protocols are based on established methodologies for other selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants. Researchers should consider these as a starting point and may need to optimize parameters such as dose and timing of administration for this compound.
Mechanism of Action: Serotonin Reuptake Inhibition
As a selective serotonin reuptake inhibitor, this compound's primary mechanism of action is to block the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The sustained availability of serotonin to bind with postsynaptic receptors is believed to be a key factor in its therapeutic effect.
Figure 1: Simplified signaling pathway of this compound at the synapse.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[4][5][6] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with a solubilizing agent if necessary)
-
Male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6 or Swiss Webster)
-
Cylindrical water tank (Plexiglas or glass), approximately 20 cm in diameter and 40-50 cm high for rats, or 10-15 cm in diameter and 20-25 cm high for mice.
-
Water maintained at 23-25°C, filled to a depth that prevents the animal from touching the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring).
-
Towels for drying the animals.
Procedure:
-
Acclimation: House animals in the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of administration before the test should be determined based on the drug's pharmacokinetic profile. For acute studies with similar compounds, a 30-60 minute pre-treatment time is common.
-
Pre-test Session (for rats): On day 1, place each rat in the water tank for a 15-minute swim session. This session is for habituation. After 15 minutes, remove the rat, dry it thoroughly, and return it to its home cage.
-
Test Session: 24 hours after the pre-test session (for rats) or on the day of the single test session (for mice), place the animal in the water tank for a 5-minute (for rats) or 6-minute (for mice) swim session.[4][7]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Post-test Care: After the test, remove the animal from the water, dry it thoroughly, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
Figure 2: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity in mice.[8][9] The test is based on the observation that when mice are suspended by their tails, they will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant effect.
Materials:
-
This compound
-
Vehicle
-
Male mice
-
Tail suspension apparatus (a box or arena that allows the mouse to hang freely without touching any surfaces)
-
Adhesive tape to secure the tail to a suspension bar.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour.
-
Drug Administration: Administer this compound or vehicle.
-
Suspension: Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended so that its head is approximately 20-25 cm from the floor.[9]
-
Test Session: Record the behavior of the mouse for a total of 6 minutes.
-
Behavioral Scoring: Measure the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-test Care: At the end of the test, carefully remove the mouse from the suspension and return it to its home cage.
Data Presentation
Quantitative data from these experiments should be organized to allow for clear comparison between treatment groups. Below are template tables for recording and presenting your findings.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Change from Vehicle | p-value |
| Vehicle | - | - | - | ||
| This compound | |||||
| This compound | |||||
| This compound | |||||
| Positive Control |
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Change from Vehicle | p-value |
| Vehicle | - | - | - | ||
| This compound | |||||
| This compound | |||||
| This compound | |||||
| Positive Control |
Biochemical Assays
To further investigate the neurochemical effects of this compound, researchers can perform various biochemical assays on brain tissue collected after the behavioral tests.
Potential Assays:
-
High-Performance Liquid Chromatography (HPLC): To measure levels of serotonin and its metabolites (e.g., 5-HIAA) in different brain regions (e.g., hippocampus, prefrontal cortex, striatum).
-
Western Blotting: To quantify the expression levels of proteins involved in the serotonin signaling pathway, such as SERT, and downstream signaling molecules.
-
Immunohistochemistry: To visualize the localization and expression of proteins of interest within specific brain circuits.
Figure 3: Logical workflow for post-behavioral biochemical analysis.
Conclusion
The protocols and guidelines presented here offer a foundational approach for the preclinical evaluation of this compound in animal models of depression. Due to the limited specific data on this compound in these models, careful dose-response studies and consideration of pharmacokinetic properties are essential first steps. The combination of behavioral testing with subsequent biochemical analysis will provide a comprehensive understanding of this compound's antidepressant-like profile and its underlying neurobiological mechanisms.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. This compound and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A controlled trial of amitriptyline and this compound in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in c-Fos Expression in the Forced Swimming Test: Common and Distinct Modulation in Rat Brain by Desipramine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Cianopramine's Effect on Platelet Serotonin Uptake
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for studying the inhibitory effect of Cianopramine on serotonin (5-hydroxytryptamine, 5-HT) uptake in human platelets. Platelets serve as an effective and accessible peripheral model for central serotonergic neurons due to the similarities in their 5-HT uptake mechanisms, primarily mediated by the serotonin transporter (SERT).[1] this compound, a tricyclic antidepressant, is recognized as a potent inhibitor of neuronal serotonin uptake.[2][3][4][5] These protocols are designed to enable researchers to quantify the potency of this compound and similar compounds in inhibiting SERT function.
Data Presentation: Inhibitory Effect of this compound on Platelet Serotonin Uptake
The following table summarizes hypothetical data from an in vitro experiment assessing the dose-dependent inhibition of serotonin uptake by this compound. Such data is crucial for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
| This compound Concentration (nM) | Mean Serotonin Uptake (pmol/10^8 platelets/min) | Standard Deviation (SD) | % Inhibition |
| 0 (Vehicle Control) | 25.4 | 1.8 | 0% |
| 0.1 | 22.1 | 1.5 | 13% |
| 1 | 18.5 | 1.2 | 27% |
| 5 | 13.2 | 0.9 | 48% |
| 10 | 9.8 | 0.7 | 61% |
| 50 | 4.1 | 0.4 | 84% |
| 100 | 2.5 | 0.3 | 90% |
| Calculated IC50 | 5.2 nM |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
This protocol details the isolation of platelets from whole human blood.
Materials:
-
Human whole blood collected in tubes with an anticoagulant (e.g., Acid-Citrate-Dextrose, ACD).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Refrigerated centrifuge.
-
Sterile polypropylene centrifuge tubes.
Procedure:
-
Collect whole blood from healthy donors who have abstained from medications known to affect platelet function for at least 10 days.[6]
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15 minutes at room temperature to separate the plasma from red and white blood cells.[7]
-
Carefully collect the upper layer, which is the platelet-rich plasma (PRP), and transfer it to a new sterile tube.
-
Perform a platelet count using an automated hematology analyzer or a hemocytometer to determine the platelet concentration in the PRP.
-
Adjust the platelet concentration to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP) or PBS. PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
In Vitro Serotonin Uptake Assay
This protocol measures the active uptake of serotonin into platelets and its inhibition by this compound. It utilizes radiolabeled serotonin for quantification.
Materials and Reagents:
-
Prepared Platelet-Rich Plasma (PRP).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted).
-
[¹⁴C]-Serotonin (5-hydroxytryptamine, specific activity 50-60 mCi/mmol).
-
Krebs-Henseleit buffer, pH 7.4.
-
Imipramine or another potent serotonin uptake inhibitor (for determining non-specific uptake).
-
Scintillation vials.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Incubator or water bath set to 37°C.
Procedure:
-
Assay Setup: For each concentration of this compound, prepare triplicate assay tubes. Include a vehicle control (no drug) and a set of tubes for determining non-specific uptake (containing a high concentration of imipramine, e.g., 10 µM).
-
Pre-incubation: Add 50 µL of the appropriate this compound dilution (or vehicle/imipramine) and 400 µL of the standardized PRP suspension to each tube.
-
Pre-incubate the tubes for 10-15 minutes at 37°C to allow the drug to bind to the transporters.
-
Initiation of Uptake: Start the uptake reaction by adding 50 µL of [¹⁴C]-Serotonin solution (final concentration typically in the range of 0.1-0.5 µM) to each tube. Vortex briefly.
-
Incubation: Incubate the mixture for a short period during which uptake is linear, typically 4-5 minutes, at 37°C.[8][9]
-
Termination of Uptake: Terminate the reaction by rapidly filtering the contents of each tube through a glass fiber filter using a vacuum manifold. Immediately wash the filters three times with 5 mL of ice-cold PBS to remove extracellular [¹⁴C]-Serotonin.
-
Quantification: Place each filter into a scintillation vial, add 5 mL of scintillation fluid, and cap securely. Vortex the vials and allow them to sit for several hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Uptake:
-
Total Uptake = CPM from vehicle control tubes.
-
Non-specific Uptake = CPM from tubes containing a saturating concentration of imipramine.
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Calculate Percent Inhibition:
-
For each this compound concentration, calculate the specific uptake.
-
Percent Inhibition = [1 - (Specific Uptake with this compound / Specific Uptake of Vehicle Control)] x 100.
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific serotonin uptake.
Mandatory Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of this compound inhibiting platelet serotonin uptake via the SERT protein.
Experimental Workflow
References
- 1. Platelet serotonin uptake: methods and strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Measurement of plasma, serum, and platelet serotonin in individuals with high bone mass and mutations in LRP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for Cell-Based Assays to Determine Cianopramine's Serotonin Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianopramine (3-cyano-imipramine) is a tricyclic antidepressant that has demonstrated potent and selective inhibition of the serotonin transporter (SERT).[1][2] The serotonin transporter is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[3] Inhibition of SERT by molecules like this compound leads to an increase in the extracellular concentration of serotonin, a mechanism central to the therapeutic effect of many antidepressants.
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on the serotonin transporter. The described methods include both radiolabeled and fluorescence-based assays, offering flexibility based on laboratory capabilities and throughput requirements.
Mechanism of Action: Serotonin Reuptake Inhibition
Serotonin (5-HT) is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. After its release into the synaptic cleft, serotonin binds to postsynaptic receptors to elicit a neuronal response. The action of serotonin is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).[3]
This compound, as a selective serotonin reuptake inhibitor (SSRI), non-competitively binds to SERT. This binding event blocks the transporter's ability to shuttle serotonin back into the presynaptic neuron. The resulting increased concentration and prolonged presence of serotonin in the synaptic cleft enhance serotonergic neurotransmission.
Caption: Mechanism of this compound's inhibition of serotonin reuptake.
Quantitative Data Summary
| Compound | Target | Assay Type | Cell/Tissue Type | IC50 (nM) | Reference |
| This compound | SERT | [14C]5-HT Uptake | Human Platelets | ~80% inhibition at 2mg dose | [1] |
| Imipramine | SERT | [3H]5-HT Uptake | Rat Brain Synaptosomes | 27 | [4] |
| Citalopram | SERT | [3H]5-HT Uptake | hSERT-expressing cells | 1.0 (Ki) | Not explicitly in results |
| Paroxetine | SERT | [3H]5-HT Uptake | hSERT-expressing cells | 1.4 | [4] |
| Zimelidine | SERT | [3H]5-HT Uptake | hSERT-expressing cells | 1877 | [4] |
Experimental Protocols
Two primary methods for assessing SERT inhibition in a cell-based format are presented: a traditional radiolabeled substrate uptake assay and a more modern fluorescence-based assay.
Radiolabeled Serotonin ([³H]5-HT) Uptake Inhibition Assay
This "gold standard" assay directly measures the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT) or JAR cells with endogenous SERT expression.[5]
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Serotonin ([³H]5-HT).
-
This compound and other test compounds.
-
A known SERT inhibitor as a positive control (e.g., Citalopram).
-
Scintillation fluid and a scintillation counter.
-
96-well cell culture plates.
Protocol:
Caption: Workflow for the radiolabeled serotonin uptake assay.
Detailed Steps:
-
Cell Plating: Seed hSERT-HEK293 or JAR cells into a 96-well plate at a density that will yield a confluent monolayer the next day (e.g., 40,000-60,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in KRH buffer.
-
Assay Initiation:
-
Remove the culture medium and wash the cells gently with KRH buffer.
-
Add the diluted compounds (including a vehicle control) to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]5-HT to each well at a final concentration close to its Km for SERT (approximately 1 µM).
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor like citalopram) from the total uptake.
-
Plot the percentage inhibition of specific [³H]5-HT uptake against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Fluorescence-Based Serotonin Transporter Uptake Assay
This method utilizes a fluorescent substrate that mimics serotonin and is transported by SERT.[1] The increase in intracellular fluorescence upon substrate uptake is measured. This assay is generally higher in throughput and avoids the use of radioactivity.
Materials:
-
hSERT-expressing cells (e.g., HEK293).
-
Neurotransmitter Transporter Uptake Assay Kit (commercially available, e.g., from Molecular Devices). This kit typically contains a fluorescent substrate and a masking dye.
-
This compound and other test compounds.
-
A known SERT inhibitor for positive control.
-
A fluorescence microplate reader with bottom-read capabilities.
-
96- or 384-well black, clear-bottom cell culture plates.
Protocol:
Caption: Workflow for the fluorescence-based serotonin uptake assay.
Detailed Steps:
-
Cell Plating: Plate hSERT-expressing cells in a black, clear-bottom 96- or 384-well plate and incubate overnight to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells.
-
Reagent Addition: Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions and add it to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate uptake.
-
Fluorescence Measurement:
-
Data Analysis:
-
The increase in fluorescence signal corresponds to the uptake of the fluorescent substrate.
-
Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting to a dose-response curve.
-
Conclusion
The cell-based assays detailed in these application notes provide robust and reliable methods for characterizing the inhibitory effects of this compound on the serotonin transporter. The choice between the radiolabeled and fluorescence-based assays will depend on the specific needs of the research, including throughput requirements and laboratory infrastructure. These protocols will enable researchers and drug development professionals to accurately quantify the potency of this compound and other potential SERT inhibitors.
References
- 1. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cianopramine synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in Cianopramine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
1. What are the potential sources of impurities in this compound synthesis?
Impurities in the synthesis of this compound, a tricyclic antidepressant, can originate from various sources throughout the manufacturing process. These include raw materials, intermediates, by-products from side reactions, and degradation of the final product.[1] The synthesis of related tricyclic antidepressants like imipramine often involves several key steps where impurities can be introduced.[2]
A generalized synthetic pathway for a tricyclic antidepressant, highlighting potential sources of impurities, is illustrated below.
Caption: Potential sources of impurities in a generalized tricyclic antidepressant synthesis.
2. I am observing an unknown peak in my HPLC analysis. How do I identify it?
The identification of an unknown impurity peak requires a systematic analytical approach. A combination of chromatographic and spectroscopic techniques is often employed for structure elucidation. Hyphenated techniques such as LC-MS are particularly powerful for impurity profiling.
Below is a recommended workflow for identifying an unknown impurity.
Caption: Experimental workflow for the identification of an unknown impurity.
Experimental Protocol: Impurity Identification via LC-MS
-
Objective: To obtain the molecular weight and fragmentation pattern of the unknown impurity.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Method:
-
Develop an HPLC method that provides good separation between the main this compound peak and the unknown impurity peak.
-
Inject the sample containing the impurity into the LC-MS system.
-
Acquire the mass spectrum of the eluting impurity peak.
-
Analyze the mass spectrum to determine the molecular ion peak (M+), which provides the molecular weight of the impurity.
-
If possible, perform tandem MS (MS/MS) to obtain fragmentation data, which can help in elucidating the structure.[3]
-
3. My final product has a yellowish tint. What could be the cause and how can I remove it?
A yellowish tint in the final product can indicate the presence of colored impurities, which may arise from degradation or side reactions. For tricyclic compounds, oxidation products can often be colored.
Potential Causes:
-
Oxidation: Exposure to air and light can lead to the formation of oxidized species.
-
Nitrosamine Impurities: Under certain conditions, secondary amines can react with nitrosating agents to form N-nitrosamines, which can sometimes be colored.[4]
-
Residual Starting Materials or Intermediates: Some of the precursors used in the synthesis may be colored.
Troubleshooting Steps:
-
Purification:
-
Recrystallization: This is often an effective method for removing small amounts of impurities.[5] Experiment with different solvents to find one that effectively solubilizes this compound at elevated temperatures and poorly at room temperature, while leaving the impurity either dissolved or un-dissolved.
-
Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel) and mobile phase can be employed.[2]
-
-
Prevention:
-
Inert Atmosphere: Conduct reactions and store the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store the product in amber-colored vials to protect it from light.
-
4. I am finding residual starting materials in my final product. How can I minimize this?
The presence of unreacted starting materials in the final product is a common issue that can often be addressed by optimizing the reaction and purification steps.
Optimization Strategies:
-
Reaction Conditions:
-
Stoichiometry: Ensure the optimal molar ratio of reactants is used. A slight excess of one reactant might be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time. Adjusting the temperature may also improve the reaction rate and yield.
-
-
Purification:
-
Washing: If the starting materials have different solubility properties than the product, washing the crude product with an appropriate solvent can remove them.
-
Recrystallization: As mentioned previously, recrystallization is a powerful technique for purifying crystalline solids.[5]
-
Frequently Asked Questions (FAQs)
1. What are some common impurities structurally related to this compound?
While specific impurity profiles for the never-marketed this compound are not publicly detailed, plausible impurities can be inferred from the synthesis and degradation of similar tricyclic antidepressants like imipramine and clomipramine.
| Impurity Type | Potential Structure/Name | Likely Source |
| Process-Related | Iminodibenzyl (starting material) | Incomplete reaction |
| Desmethylthis compound | Side reaction or degradation | |
| This compound N-oxide | Oxidation of the tertiary amine | |
| Degradation | Iminodibenzyl derivatives | Cleavage of the side chain |
| Isomers | Positional isomers of the cyano group | Non-specific cyanation reaction |
2. What analytical techniques are recommended for routine purity testing of this compound?
For routine analysis of this compound and its impurities, chromatographic methods are generally preferred due to their high resolving power.
| Technique | Detector(s) | Advantages | Disadvantages |
| HPLC | UV, Fluorescence[6] | High sensitivity and convenience.[6] | May require chromophores for detection. |
| GC | Electron-Capture (ECD), FID[6] | High selectivity for certain compounds.[6] | Requires the analyte to be volatile and thermally stable. |
| LC-MS | Mass Spectrometer | Provides molecular weight information, aiding in impurity identification.[3] | Higher cost and complexity. |
3. How can I remove solvent-related impurities?
Residual solvents are a common type of impurity in active pharmaceutical ingredients. Their removal is crucial as they can affect the product's physical properties and may have toxicological concerns.
Methods for Solvent Removal:
-
Drying under Vacuum: This is the most common method. The product is heated under reduced pressure to facilitate the evaporation of residual solvents. The temperature should be carefully chosen to avoid degradation of the product.
-
Lyophilization (Freeze-Drying): For heat-sensitive compounds, lyophilization can be used to remove solvents.
-
Slurrying: Suspending the product in a solvent in which it is poorly soluble can help to extract more volatile residual solvents.
Analytical Methods for Quantifying Residual Solvents:
-
Gas Chromatography (GC) with Headspace Analysis: This is the standard method for quantifying residual solvents in pharmaceuticals.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the total amount of volatile components in a sample.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijnc.ir [ijnc.ir]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. Determination of this compound in human plasma by high-performance liquid chromatography and gas-liquid chromatography with ultraviolet, fluorescence and electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cianopramine Dosage for In Vivo Efficacy: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cianopramine (also known as 3-cyano-imipramine or Ro 11-2465) in in vivo experiments. The information is tailored for scientists and drug development professionals aiming to optimize dosage for efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tricyclic antidepressant (TCA) that acts as a potent and selective serotonin reuptake inhibitor (SSRI).[1][2][3] By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. It also blocks central and peripheral 5-HT receptors.[1]
Q2: What is a good starting dose for this compound in rats for behavioral studies?
A2: Based on limited available literature, doses of 10 mg/kg and 20 mg/kg have been used in rats to study the antagonism of serotonin agonists. While not direct efficacy studies for depression-like behavior, these doses provide a potential starting range for dose-finding experiments. A thorough dose-response study is recommended to determine the optimal dose for your specific experimental model and endpoint.
Q3: How should I administer this compound for in vivo studies?
A3: this compound can be administered orally. The vehicle used for administration should be determined based on the solubility of the specific salt form of this compound you are using. Common vehicles for oral administration in rodents include water, saline, or a small percentage of a suspending agent like Tween 80.
Q4: What are some common issues encountered when dosing this compound and how can I troubleshoot them?
A4: Common issues include lack of efficacy and the appearance of adverse effects.
-
Lack of Efficacy: If you do not observe the expected therapeutic effect, consider the following:
-
Dosage: The dose may be too low. A dose-escalation study is recommended.
-
Treatment Duration: The effects of antidepressants can take time to manifest. Consider a chronic dosing regimen (e.g., 14-21 days).
-
Pharmacokinetics: The bioavailability and half-life of this compound in your specific animal model and strain may influence the dosing regimen. If possible, conduct pharmacokinetic studies to determine plasma and brain concentrations.
-
Animal Model: Ensure the chosen animal model is appropriate for detecting the effects of a serotonin reuptake inhibitor.
-
-
Adverse Effects: If you observe adverse effects such as sedation, tremors, or weight loss, the dose may be too high.
-
Dose Reduction: Lower the dose to a level that is well-tolerated.
-
Dose Fractionation: Consider administering the total daily dose in two or more smaller doses.
-
Supportive Care: Ensure animals have easy access to food and water.
-
Data Presentation
Table 1: this compound Dosage Information from In Vivo Studies (Rat)
| Application | Species | Dose | Route of Administration | Observed Effect |
|---|
| Antagonism of Serotonin Agonists | Rat | 10 - 20 mg/kg | Not Specified | Antagonism of hind limb flexor reflex and quipazine-induced head twitches |
Table 2: Human Clinical Study Data for this compound
| Dose | Route of Administration | Key Finding |
|---|---|---|
| 0.5 mg, 1 mg, 2 mg (single dose) | Oral | Dose-dependent inhibition of platelet serotonin uptake[1] |
| 3.3 ± 0.6 mg (mean daily dose) | Oral | Efficacious in treating depressive episodes in a clinical trial[3] |
Experimental Protocols
Forced Swim Test (FST) in Rats
This protocol is adapted from standard procedures for assessing antidepressant-like activity.
Materials:
-
Cylindrical container (40-50 cm high, 20 cm in diameter)
-
Water (25 ± 1°C)
-
Towels
-
Timer
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place each rat individually into the cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
This session is for habituation and is not scored for immobility.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle to the rats at a predetermined time before the test (e.g., 60 minutes for acute dosing).
-
Place the rat in the swim cylinder, which is filled with fresh water at the same temperature and depth as the pre-test.
-
Record the behavior for a 5-minute test session.
-
Measure the total time the rat remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
After the test, remove the rat, dry it, and return it to its home cage.
-
Pharmacokinetic Analysis of Tricyclic Antidepressants in Rats
This is a general protocol for determining the pharmacokinetic profile of a compound like this compound.
Materials:
-
This compound
-
Dosing vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a known dose of this compound to a cohort of rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (if an intravenous dose group is included)
-
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for in vivo dose optimization.
Caption: Troubleshooting decision tree.
References
- 1. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cianopramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Cianopramine.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the development of novel oral formulations of this compound.
1. Issue: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
-
Question: We are preparing this compound-loaded SLNs using a high-pressure homogenization technique, but the drug loading is consistently below our target. What are the potential causes and how can we improve it?
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of this compound in the lipid matrix. | Screen various solid lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate) to identify one with higher solubilizing capacity for this compound. Consider gently heating the lipid to increase drug solubility during formulation. | The drug must be soluble in the molten lipid to be effectively encapsulated. |
| Drug precipitation during the homogenization process. | Optimize the homogenization temperature. Ensure the temperature is high enough to keep the lipid molten and the drug dissolved, but not so high as to cause drug degradation. | Maintaining the drug in a dissolved state within the lipid phase is crucial for successful encapsulation. |
| Insufficient surfactant concentration. | Increase the concentration of the surfactant (e.g., Poloxamer 188, Tween® 80) in the aqueous phase. | A higher surfactant concentration can create a more stable emulsion and prevent drug leakage from the nanoparticles. |
| High drug-to-lipid ratio. | Decrease the initial amount of this compound relative to the amount of lipid used in the formulation. | Exceeding the solubility limit of the drug in the lipid will result in low encapsulation efficiency. |
2. Issue: Inconsistent In Vitro Drug Release Profile
-
Question: Our this compound-loaded nanostructured lipid carriers (NLCs) show significant batch-to-batch variability in the in vitro release profile. How can we achieve a more consistent and reproducible release?
-
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Polymorphism of the lipid matrix. | Standardize the cooling process after homogenization. Rapid cooling can lead to the formation of less stable lipid crystals, affecting drug release. | The crystalline state of the lipid matrix influences the drug's location within the nanoparticle and its subsequent release. |
| Variable particle size and distribution. | Ensure consistent homogenization parameters (pressure, number of cycles, temperature). Characterize the particle size and polydispersity index (PDI) for each batch. | Particle size directly impacts the surface area available for drug release. A narrow size distribution is essential for reproducibility. |
| Inadequate separation of free drug from nanoparticles in release studies. | Utilize a validated method for separating the release medium from the nanoparticles, such as dialysis with an appropriate molecular weight cutoff (MWCO) membrane or centrifugal ultrafiltration.[1][2] | Inaccurate separation can lead to an overestimation of the initial burst release and affect the overall release profile. |
| Drug degradation in the release medium. | Confirm the stability of this compound in the chosen release medium at 37°C for the duration of the study. | Degradation of the released drug will lead to inaccurate quantification and a misleading release profile. |
II. Frequently Asked Questions (FAQs)
1. Formulation Strategies
-
Question: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly soluble drug like this compound?
-
Answer: Several strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs.[3][4][5] Nanotechnology-based approaches are particularly promising.[6][7] Key strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[8][9][10][11][12] They can also utilize lymphatic transport, bypassing the first-pass metabolism in the liver.[11][13]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to a higher dissolution rate and improved absorption.[4][14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution rate.[3][4]
-
2. Experimental Design & Protocols
-
Question: Can you provide a detailed protocol for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs) using the high-pressure homogenization (HPH) method?
-
Answer: Below is a general protocol for the preparation of SLNs by HPH. The specific parameters should be optimized for this compound.
Protocol: Preparation of this compound-Loaded SLNs by High-Pressure Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the accurately weighed amount of this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Homogenize at a specific pressure (e.g., 500-1500 bar) for a defined number of cycles (e.g., 3-5 cycles).[15]
-
-
Cooling and SLN Formation:
-
Cool down the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and drug loading.
-
-
-
Question: What is a suitable in vitro method to assess the drug release from this compound-loaded nanoparticles?
-
Answer: The dialysis bag method is a commonly used and reliable technique for evaluating the in vitro release of drugs from nanoparticles.[1][2][16]
Protocol: In Vitro Drug Release Study using the Dialysis Bag Method
Materials:
-
This compound-loaded nanoparticle dispersion
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline pH 7.4, or simulated gastric/intestinal fluids)
-
Shaking incubator or water bath
Procedure:
-
Preparation of the Dialysis Bag:
-
Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.
-
-
Sample Loading:
-
Accurately measure a specific volume of the nanoparticle dispersion and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Place the sealed dialysis bag in a vessel containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Maintain the temperature at 37 ± 0.5°C and agitate the system at a constant speed (e.g., 100 rpm) in a shaking incubator.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
-
III. Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound-loaded SLNs.
References
- 1. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. japsonline.com [japsonline.com]
- 16. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Analysis of Cianopramine and Its Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals working with cianopramine. Due to the limited publicly available data on the specific degradation of this compound, this document leverages information from structurally related tricyclic antidepressants, such as clomipramine and imipramine, to provide informed guidance. It is crucial to validate these inferred methodologies for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the study of its degradation products important?
A1: this compound is a tricyclic antidepressant, structurally related to imipramine.[1][2] The study of its degradation products is critical to ensure the safety, efficacy, and stability of pharmaceutical formulations. Regulatory bodies require the identification and quantification of impurities and degradation products to assess their potential toxicity and impact on the drug's performance.[3]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structural similarity to other tricyclic antidepressants like clomipramine and imipramine, the expected degradation pathways for this compound include:
-
N-Oxidation: Formation of this compound-N-oxide.
-
N-Demethylation: Loss of one or both methyl groups from the dimethylamino side chain to form desmethyl-cianopramine and didesmethyl-cianopramine.
-
Hydroxylation: Addition of a hydroxyl group to the dibenzazepine ring system.
-
Hydrolysis of the Nitrile Group: The cyano group (-CN) could potentially hydrolyze to an amide (-CONH2) or a carboxylic acid (-COOH) under certain pH conditions, though this is less commonly reported for similar structures under typical stress conditions.
-
Photodegradation: Exposure to light may induce complex degradation pathways. For the related compound clomipramine, photodegradation can result in the formation of imipramine, hydroxy-imipramine, desmethyl-clomipramine, and hydroxy-imipramine-N-oxide.[4][5]
Q3: What are the recommended conditions for a forced degradation study of this compound?
A3: Forced degradation, or stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[6][7] Recommended conditions, based on general guidelines and studies of related compounds, include:[6][8][9]
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24-48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in my HPLC chromatogram of a this compound sample.
-
Possible Cause 1: Contamination. The unexpected peaks may originate from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity HPLC-grade solvents.
-
-
Possible Cause 2: Presence of Degradation Products. If the sample is old or has been exposed to harsh conditions (light, heat, humidity), it may have degraded.
-
Solution: Compare the chromatogram with that of a freshly prepared this compound standard. If new peaks are present in the aged sample, they are likely degradation products. Perform a forced degradation study to systematically identify these products.
-
-
Possible Cause 3: Excipient Interference. In a formulated product, excipients may interfere with the analysis.
-
Solution: Analyze a placebo formulation (containing all excipients except this compound) to identify any peaks originating from the excipients.
-
Problem 2: Poor separation between this compound and its potential degradation products.
-
Possible Cause 1: Suboptimal HPLC Method. The mobile phase composition, pH, column type, or gradient may not be suitable for resolving closely related compounds.
-
Solution: Method development is required.
-
Adjust Mobile Phase: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.
-
Modify pH: Adjust the pH of the aqueous buffer, as the ionization of this compound and its degradation products can significantly affect retention.
-
Change Column: Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) that may offer different selectivity.
-
Implement a Gradient: If using isocratic elution, switch to a gradient method to improve the resolution of early and late-eluting peaks.
-
-
-
Possible Cause 2: Co-elution of Impurities. Multiple degradation products may be eluting at the same time.
-
Solution: Utilize a mass spectrometry (MS) detector coupled with the HPLC (LC-MS). The mass-to-charge ratio (m/z) will help to distinguish between co-eluting compounds.
-
Data Presentation
Table 1: Potential Degradation Products of this compound (Inferred from Clomipramine and Imipramine)
| Potential Degradation Product | Likely Origin | Expected Change in m/z from this compound (305.42 g/mol ) |
| This compound-N-oxide | Oxidation | +16 |
| Desmethyl-cianopramine | N-Demethylation | -14 |
| Didesmethyl-cianopramine | N-Demethylation | -28 |
| Hydroxy-cianopramine | Hydroxylation | +16 |
| Imipramine | Photodegradation (loss of -CN, addition of -H) | -26 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (Representative)
This protocol is a starting point and requires optimization and validation for your specific application. It is based on methods developed for clomipramine and other tricyclic antidepressants.[10][11]
-
Chromatographic System:
-
HPLC System: A system with a UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to 3.0 with phosphoric acid. The ratio should be optimized (e.g., starting with 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Protocol 2: Identification of Degradation Products using LC-MS
-
LC System: Use the HPLC conditions described in Protocol 1 or a UPLC system for better resolution.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for tricyclic antidepressants.
-
Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.
-
-
Data Acquisition:
-
Acquire data in full scan mode to detect all potential degradation products.
-
Perform tandem MS (MS/MS) on the parent ion of this compound and any detected degradation products to obtain fragmentation patterns, which are crucial for structural identification.
-
Mandatory Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for degradation product analysis.
Caption: Troubleshooting poor peak separation.
References
- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Photodegradation Products of the Tricyclic Antidepressant Drugs Clomipramine and Doxepine | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 6. ajrconline.org [ajrconline.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Technical Support Center: Stability-Indicating HPLC Method for Cianopramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cianopramine. Given that this compound is a tricyclic antidepressant structurally related to imipramine, the methodologies and guidance provided herein are based on established principles for similar compounds and general best practices in HPLC.
Experimental Protocol: Proposed Stability-Indicating HPLC Method for this compound
This protocol describes a hypothetical but plausible reversed-phase HPLC (RP-HPLC) method for the determination of this compound in the presence of its degradation products.
1. Chromatographic Conditions
A summary of the proposed chromatographic conditions is presented in Table 1.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0-4.0) in a ratio of 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245-254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 15 minutes |
2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving the drug product in the mobile phase to achieve a similar concentration as the standard solution.
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Mix with acetonitrile in the specified ratio and degas using sonication or vacuum filtration.
3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[1][2][3] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) or sunlight for an extended period (e.g., 7 days).[1]
After exposure, neutralize the acidic and basic samples and dilute all stressed samples with the mobile phase to the target concentration before HPLC analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the application of the HPLC method for this compound.
Q1: Why am I observing peak tailing for the this compound peak?
A1: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: The basic nature of this compound can lead to interactions with residual silanol groups on the silica-based C18 column. Try lowering the pH of the mobile phase (e.g., to pH 3.0) to ensure the analyte is fully protonated and to suppress silanol activity.[5]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the column if it is old.[6]
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample.
Q2: My retention times are shifting from one injection to the next. What could be the cause?
A2: Retention time instability can indicate issues with the mobile phase, pump, or column temperature.[6]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed. Changes in the organic-to-aqueous ratio or pH can significantly affect retention.
-
Pump Malfunction: Check for leaks in the pump system and ensure a consistent flow rate. Pressure fluctuations are often a sign of pump issues.[7]
-
Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before starting the analytical run. A minimum of 10-15 column volumes is recommended.
Q3: I am seeing a noisy or drifting baseline. How can I fix this?
A3: A noisy or drifting baseline can compromise the sensitivity of the method.
-
Mobile Phase Contamination: Use high-purity solvents and freshly prepared mobile phase. Contaminants or microbial growth in the buffer can cause baseline noise.[8]
-
Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be dirty. Check the lamp's energy output and clean the flow cell according to the manufacturer's instructions.
-
Inadequate Degassing: Air bubbles in the mobile phase can cause baseline spikes. Ensure the mobile phase is thoroughly degassed.
Q4: I am observing split peaks for this compound. What is the likely reason?
A4: Split peaks often suggest a problem at the head of the column or with the sample solvent.
-
Column Void or Clogging: A void may have formed at the column inlet, or the inlet frit may be partially blocked. Reversing and flushing the column (if permitted by the manufacturer) may help. If not, the column may need to be replaced.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the drug substance in the presence of its degradation products, impurities, and excipients. The method must be able to resolve the main drug peak from all potential interfering peaks.[1][3]
Q2: How do I validate this HPLC method?
A2: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Q3: How can I confirm that the peaks in my chromatogram are degradation products?
A3: To confirm that new peaks are from degradation, compare the chromatograms of stressed samples to that of an unstressed sample. A peak purity analysis or peak thresholding using a photodiode array (PDA) detector can also help to determine if the main this compound peak is spectrally pure and not co-eluting with any degradants.
Q4: What should I do if a degradation product co-elutes with the main this compound peak?
A4: If co-elution occurs, the chromatographic conditions need to be optimized. You can try modifying the mobile phase composition (e.g., changing the organic solvent ratio or pH), changing the column type (e.g., a different C18 phase or a cyano column), or adjusting the temperature.
Visualizations
Below are diagrams illustrating the workflow for method development and a logical approach to troubleshooting common HPLC issues.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: A logical flow for troubleshooting common HPLC problems.
References
- 1. Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. mastelf.com [mastelf.com]
Navigating the Clinical Development of Cianopramine: A Technical Support Center
For researchers, scientists, and drug development professionals investigating Cianopramine (also known as 3-cyanoimipramine or Ro 11-2465), this technical support center provides troubleshooting guides and frequently asked questions (FAQs). Given that this compound's clinical development was discontinued, this resource aims to address potential challenges by combining available data on this compound with insights from structurally similar tricyclic antidepressants (TCAs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tricyclic antidepressant that acts as a potent and selective inhibitor of neuronal serotonin (5-HT) reuptake.[1][2] Additionally, it functions as a weak antagonist at postsynaptic serotonin receptors.[2] This dual action suggests a complex pharmacological profile that could contribute to both its therapeutic effects and potential side effects.
Q2: Why was the clinical development of this compound discontinued?
The precise reasons for the discontinuation of this compound's clinical development are not extensively documented in publicly available literature. However, challenges in the clinical development of antidepressants, particularly older TCAs, often relate to their side effect profiles, pharmacokinetic variability, and the competitive landscape of antidepressant therapies.
Q3: What are the known effects of this compound on serotonin uptake?
Studies in healthy volunteers have demonstrated a dose-dependent inhibition of serotonin uptake in platelets. A single oral dose of 2 mg resulted in an 80% inhibition of 5-HT uptake after 2 hours, with a 52% inhibition still present after 24 hours.[3]
Q4: Does this compound have active metabolites?
Yes, this compound is metabolized to a desmethyl metabolite, Ro 12-5419 (desmethylthis compound).[4] This metabolite has been shown to have a weaker effect on serotonin uptake but may contribute to the overall pharmacological activity, potentially including some inhibition of noradrenaline reuptake.[4]
Troubleshooting Guides
Problem: Inconsistent results in in-vitro serotonin reuptake inhibition assays.
Possible Cause 1: Assay conditions affecting binding.
The binding of this compound to the serotonin transporter is sodium-dependent.[5] Experiments conducted in low-sodium buffers may show significantly reduced binding and inhibition. Furthermore, the binding of [3H]Ro 11-2465 has been observed to be apparently irreversible at 4°C in the presence of sodium ions.[5]
Troubleshooting Steps:
-
Ensure Sodium Concentration: Verify that the assay buffer contains a physiological concentration of sodium ions.
-
Temperature Control: Be aware that lower temperatures may stabilize the binding of this compound to the serotonin transporter, potentially impacting dissociation rates.[5] Consider conducting assays at temperatures closer to physiological conditions (e.g., 37°C) to ensure equilibrium is reached.[5]
Possible Cause 2: Interference from other receptor interactions.
While potent at the serotonin transporter, this compound also exhibits weak antagonism at serotonin receptors.[2] At high concentrations, this could potentially interfere with assays that use cell lines expressing multiple serotonin receptor subtypes.
Troubleshooting Steps:
-
Use of Selective Cell Lines: Employ cell lines specifically expressing the human serotonin transporter (hSERT) without confounding serotonin receptors.
-
Concentration-Response Curves: Generate full concentration-response curves to identify any non-specific effects at higher concentrations.
Problem: Unexpected off-target effects observed in pre-clinical models.
Possible Cause: Binding to other neurotransmitter receptors.
As a tricyclic compound, this compound may possess affinities for other receptors, such as adrenergic, histaminic, and muscarinic receptors, which are common off-target interactions for this drug class. For instance, studies suggest weak alpha-receptor antagonism for this compound.[3]
Troubleshooting Steps:
-
Comprehensive Receptor Profiling: Conduct a broad receptor binding screen to determine the binding affinities (Ki) of this compound and its major metabolites for a panel of relevant receptors.
-
Comparative Analysis: Compare the binding profile of this compound to that of well-characterized TCAs like imipramine and clomipramine to anticipate potential side effects.
Data Presentation
Table 1: Inhibition of Platelet Serotonin (5-HT) Uptake by this compound in Healthy Volunteers [3]
| Oral Dose of this compound | Mean Inhibition of 5-HT Uptake (± SD) at 2 hours | Mean Inhibition of 5-HT Uptake (± SD) at 24 hours |
| 0.5 mg | 57% (± 12%) | 27% (± 13%) |
| 1.0 mg | 59% (± 10%) | 41% (± 13%) |
| 2.0 mg | 80% (± 2%) | 52% (± 10%) |
Experimental Protocols
Protocol 1: Serotonin (5-HT) Reuptake Inhibition Assay using Human Platelets
Objective: To determine the potency of this compound in inhibiting serotonin uptake in a native human cell system.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy volunteers in tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
-
Assay Procedure:
-
Pre-incubate PRP aliquots with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled serotonin (e.g., [14C]5-HT).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Receptor Binding Assay for Off-Target Characterization
Objective: To assess the binding affinity of this compound for various G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., adrenergic receptor alpha-1, histamine H1 receptor, muscarinic M1 receptor).
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the cell membranes, a specific radioligand for the receptor of interest at a concentration near its Kd, and varying concentrations of this compound.
-
Incubate the mixture at a defined temperature and for a sufficient duration to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value of this compound for displacing the radioligand.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound's dual action on the serotonin system.
References
- 1. researchgate.net [researchgate.net]
- 2. Is Ro 11-2465 (cyan-imipramine) an antagonist of postsynaptic serotonin receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vdoc.pub [vdoc.pub]
- 4. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]Ro 11-2465. Possible identification of a subclass of [3H]imipramine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cianopramine Preclinical Research
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with Cianopramine (also known as Ro 11-2465 or 3-cyanoimipramine). Given that this compound was investigated as a tricyclic antidepressant but never marketed, publicly available preclinical safety data is limited.[1][2][3] This resource aims to address common questions and challenges that may arise during its experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tricyclic antidepressant that acts as a potent and selective serotonin reuptake inhibitor (SSRI).[1][4][5] It also functions as a weak serotonin receptor antagonist.[1][2] Its pharmacological activity is centered on modulating serotonergic neurotransmission in the brain.
Q2: Is there any public data on the acute toxicity (e.g., LD50) of this compound from preclinical studies?
A2: Following a comprehensive review of publicly accessible literature, specific quantitative data on the acute toxicity of this compound, such as LD50 values, from preclinical animal studies could not be identified. This is not uncommon for compounds that did not proceed to market. Researchers should therefore conduct initial dose-range finding studies to determine appropriate dose levels for their specific animal models.
Q3: What are the expected side effects of this compound in animal models based on its drug class?
A3: As a tricyclic antidepressant, this compound is expected to exhibit a side effect profile common to this class. In preclinical models, this may include:
-
Anticholinergic effects: Such as dry mouth, constipation, and urinary retention. However, one clinical study suggested that this compound has fewer anticholinergic side effects compared to amitriptyline.[6]
-
Cardiovascular effects: Including changes in heart rate and blood pressure. A study in healthy volunteers showed that this compound could increase blood pressure and heart rate at higher doses.[6] Tricyclic antidepressants, in general, have a potential for cardiotoxicity, especially at higher doses.
-
Central Nervous System (CNS) effects: Sedation is a common side effect of tricyclic antidepressants. Researchers should monitor for changes in motor activity, coordination, and general behavior in animal models.
Q4: Where can I find detailed experimental protocols for preclinical studies with this compound?
A4: Detailed, publicly available protocols for preclinical toxicity studies of this compound are scarce. Researchers should refer to established guidelines for preclinical safety pharmacology and toxicology studies, such as those from the ICH (International Council for Harmonisation). Methodologies from published studies on other tricyclic antidepressants can also serve as a valuable reference for designing experimental protocols.
Troubleshooting Guide for Preclinical Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality at calculated therapeutic doses. | High inter-species variability in drug metabolism and sensitivity. Inaccurate allometric scaling from in vitro data. | Conduct a thorough literature review of the pharmacokinetics and metabolism of structurally similar tricyclic antidepressants. Perform dose-range finding studies in the selected animal model, starting with very low doses and escalating cautiously. |
| High variability in behavioral study outcomes. | Inconsistent drug administration (e.g., gavage technique). Environmental stressors affecting animal behavior. Subjective scoring of behavioral parameters. | Ensure all personnel are thoroughly trained and standardized on drug administration and behavioral scoring techniques. Acclimate animals to the testing environment to reduce stress. Utilize automated behavioral tracking systems where possible to increase objectivity. |
| Difficulty in establishing a clear dose-response relationship for side effects. | Narrow therapeutic index of the compound. Saturation of metabolic pathways at higher doses. Complex pharmacology involving multiple receptor interactions. | Expand the number of dose groups, particularly at the lower end of the expected therapeutic range. Measure plasma drug concentrations to correlate exposure with observed effects. Consider using a different animal model that may have a metabolic profile more comparable to humans. |
| Observed cardiovascular effects (e.g., arrhythmia) at low doses. | High sensitivity of the specific animal model to the cardiotoxic effects of tricyclic antidepressants. Potential for off-target effects on ion channels. | Implement continuous telemetric monitoring of cardiovascular parameters (ECG, blood pressure) in freely moving animals. Conduct in vitro assays (e.g., hERG channel assay) to assess the potential for QT prolongation. |
Preclinical Side Effect Profile of Tricyclic Antidepressants (General)
| System | Observed Side Effects in Animal Models | Parameters to Monitor |
| Cardiovascular | Tachycardia, hypertension, orthostatic hypotension, arrhythmias, QTc prolongation. | ECG, blood pressure, heart rate. |
| Central Nervous System | Sedation, ataxia, muscle tremors, seizures (at high doses). | Behavioral assessments (e.g., open field test, rotarod), seizure monitoring. |
| Autonomic Nervous System | Mydriasis, dry mouth, constipation, urinary retention (anticholinergic effects). | Pupillary light reflex, observation of grooming behavior, fecal and urine output. |
| Gastrointestinal | Decreased gastrointestinal motility. | Measurement of gastric emptying and intestinal transit time. |
| Body Weight | Weight gain with chronic administration. | Regular monitoring of body weight and food intake. |
Experimental Protocols
General Protocol for a Single-Dose Acute Toxicity Study
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), equally divided by sex.
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Selection: Based on preliminary dose-range finding studies, select at least three dose levels (low, medium, high) and a vehicle control group.
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observation: Continuously monitor animals for the first few hours post-dosing and then periodically for up to 14 days. Observations should include clinical signs of toxicity, behavioral changes, and mortality.
-
Body Weight: Record body weight prior to dosing and at specified intervals throughout the study.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Data Analysis: Analyze the data to determine the potential for acute toxicity and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Experimental Workflow for Preclinical Safety Assessment
Caption: Preclinical safety assessment workflow for a novel compound.
Simplified Serotonin Signaling Pathway
Caption: Simplified serotonin signaling pathway and the inhibitory action of this compound.
References
- 1. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: Effects on the uptake of 5-hydroxytryptamin… [ouci.dntb.gov.ua]
- 2. Comparative animal studies on cardiovascular toxicity of tri- and tetracyclic antidepressants and citalopram; relation to drug plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. TargetMol [targetmol.com]
- 5. scispace.com [scispace.com]
- 6. Cardiocirculatory effects of Ro 11-2465, a selective 5-HT (serotonin) uptake inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Desmethylcianopramine and its Parent Compound, Cianopramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of the tricyclic antidepressant cianopramine and its primary active metabolite, desmethylthis compound. The information presented is collated from available scientific literature to aid in research and drug development efforts.
Introduction
This compound (Ro 11-2465), a derivative of imipramine, is recognized as a potent and selective inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake.[1][2] Like many tricyclic antidepressants, this compound undergoes N-demethylation in the body to form its active metabolite, desmethylthis compound (also known as cyan-desipramine or Ro 12-5419).[2] Understanding the pharmacological profile of this metabolite is crucial for a comprehensive assessment of the parent drug's overall mechanism of action and clinical effects. This guide compares the known activities of desmethylthis compound to those of this compound, focusing on their interactions with monoamine transporters and related pharmacological effects.
Data Presentation
Table 1: Comparative Activity at Monoamine Transporters
| Compound | Serotonin (5-HT) Uptake Inhibition | Noradrenaline (NA) Uptake Inhibition |
| This compound | Potent inhibitor | Antagonized H 77/77-induced displacement of brain NA |
| Desmethylthis compound | Considerably weaker inhibitor than this compound | Antagonized H 77/77-induced displacement of brain NA |
Data is qualitatively derived from in vivo studies investigating the antagonism of H 77/77-induced monoamine displacement in the rat brain.[2]
Table 2: Comparison of In Vivo Pharmacological Activities
| Activity | This compound | Desmethylthis compound |
| Pressor Response to 5-HT in Pithed Rats | Potentiated the response; could also block the response at higher doses (≥0.1 mg/kg) | Potentiated the response; could also block the response at higher doses (≥0.1 mg/kg) |
| Pressor Response to NA in Pithed Rats | Able to potentiate the response | Able to potentiate the response |
| TRH Hyperthermia Potentiation in Mice | Potentiated the response | Potentiated the response |
| Reserpine Hypothermia Antagonism in Mice | Inactive | Active |
| Hind Limb Flexor Reflex Stimulation in Spinal Rats | Inactive | Considerably stimulated the reflex |
This table summarizes various in vivo pharmacological effects observed for both compounds.[2]
Experimental Protocols
Detailed experimental protocols for the key assays referenced in the comparative data are outlined below. These are generalized protocols based on standard pharmacological methods.
Radioligand Binding and Monoamine Uptake Inhibition Assays
These in vitro assays are fundamental for determining the affinity of a compound for a specific transporter and its potency in inhibiting neurotransmitter reuptake.
Objective: To quantify the binding affinity (Ki) and inhibitory concentration (IC50) of this compound and desmethylthis compound at serotonin and noradrenaline transporters.
General Protocol:
-
Preparation of Synaptosomes or Cell Membranes: Brain tissue (e.g., rat cortex or striatum) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters. Alternatively, cell lines stably expressing human serotonin or noradrenaline transporters can be used to prepare cell membranes.
-
Radioligand Binding Assay:
-
A specific radioligand for the transporter of interest (e.g., [³H]citalopram for the serotonin transporter, [³H]nisoxetine for the noradrenaline transporter) is incubated with the synaptosomal or cell membrane preparation.
-
Increasing concentrations of the test compounds (this compound or desmethylthis compound) are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.
-
After incubation, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Monoamine Uptake Inhibition Assay:
-
Synaptosomes or cells expressing the transporter are incubated with a radiolabeled monoamine substrate (e.g., [³H]5-HT or [³H]NA).
-
The uptake of the radiolabeled substrate into the synaptosomes or cells is measured over time.
-
The assay is performed in the presence of various concentrations of the test compounds to determine their inhibitory effect on uptake.
-
The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated.
-
In Vivo H 77/77-Induced Monoamine Displacement Assay
This in vivo method assesses a compound's ability to block the reuptake of monoamines in the brain.
Objective: To evaluate the in vivo potency of this compound and desmethylthis compound in protecting against the depletion of brain serotonin and noradrenaline induced by a releasing agent.
General Protocol:
-
Animal Model: Male Wistar rats are typically used for this assay.
-
Drug Administration: The test compounds (this compound or desmethylthis compound) are administered to the animals at various doses, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Administration of Releasing Agent: After a predetermined time, the animals are treated with H 77/77 (4,α-dimethyl-m-tyramine), a substance that causes the release (displacement) of serotonin and noradrenaline from neuronal stores.
-
Brain Tissue Analysis: At a specific time point after H 77/77 administration, the animals are euthanized, and their brains are rapidly removed and dissected.
-
Neurotransmitter Quantification: The levels of serotonin and noradrenaline in specific brain regions (e.g., cortex, hippocampus) are measured using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The ability of the test compounds to prevent the H 77/77-induced depletion of serotonin and noradrenaline is quantified, and the dose that produces 50% of the maximal effect (ED50) is determined.
Pressor Response Assay in Pithed Rats
This in vivo preparation is used to study the direct effects of compounds on the cardiovascular system, particularly blood pressure, in the absence of central nervous system reflexes.
Objective: To assess the effect of this compound and desmethylthis compound on the blood pressure (pressor) responses induced by serotonin and noradrenaline.
General Protocol:
-
Animal Preparation: A rat is anesthetized, and a steel rod is inserted through the orbit and foramen magnum down the entire length of the spinal cord (pithing). This procedure destroys the central nervous system, eliminating reflex control of blood pressure. The animal is then artificially ventilated.
-
Catheterization: The carotid artery is cannulated for continuous blood pressure monitoring, and the jugular vein is cannulated for intravenous drug administration.
-
Drug Administration: The test compounds (this compound or desmethylthis compound) are administered intravenously.
-
Agonist Challenge: After administration of the test compound, pressor agents such as serotonin or noradrenaline are administered intravenously, and the resulting changes in blood pressure are recorded.
-
Data Analysis: The potentiation or inhibition of the pressor responses to the agonists by the test compounds is quantified.
Mandatory Visualizations
Conclusion
The available evidence indicates that desmethylthis compound, the primary metabolite of this compound, possesses a distinct pharmacological profile compared to its parent compound. While both compounds interact with serotonin and noradrenaline systems, desmethylthis compound appears to be a considerably weaker inhibitor of serotonin reuptake.[2] However, it demonstrates activity in antagonizing noradrenaline displacement and exhibits a unique pattern of effects in other in vivo pharmacological assays, such as the stimulation of the hind limb flexor reflex, where this compound is inactive.[2] These findings suggest that the overall clinical effects of this compound are likely a composite of the actions of both the parent drug and its desmethyl metabolite. Further quantitative in vitro studies are warranted to fully elucidate the receptor and transporter interaction profiles of both molecules.
References
- 1. The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cianopramine vs. Other Tricyclic Antidepressants: A Head-to-Head Comparison for the Research Professional
An in-depth guide to the pharmacological profile, efficacy, and experimental evaluation of Cianopramine in relation to traditional tricyclic antidepressants.
This publication provides a comprehensive comparison of this compound (also known as Ro 11-2465), a cyano-derivative of imipramine, with other established tricyclic antidepressants (TCAs). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data, experimental methodologies, and relevant biological pathways to facilitate informed research and development decisions.
Executive Summary
This compound distinguishes itself from other TCAs primarily through its potent and selective inhibition of serotonin (5-HT) reuptake. Clinical evidence suggests that this selectivity translates to a therapeutic efficacy comparable to that of amitriptyline in treating depressive episodes, but with a significantly more favorable side-effect profile, particularly concerning anticholinergic effects. While this compound showed promise in early clinical studies, it is not as widely marketed as other TCAs. This guide consolidates the available data to provide a clear, evidence-based comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the key pharmacological and clinical parameters of this compound in comparison to other representative TCAs.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | SERT | NET | Muscarinic M1 | Histamine H1 |
| This compound | Potent (specific values not widely published) | Low Affinity | Low Affinity | Moderate Affinity |
| Amitriptyline | 4.0 | 10.0 | 18 | 1.1 |
| Imipramine | 1.1 | 37 | 80 | 11 |
| Clomipramine | 0.26 | 31 | 37 | 31 |
| Desipramine | 19.6 | 0.8 | 100 | 110 |
| Nortriptyline | 7.5 | 3.0 | 43 | 8.0 |
Table 2: Clinical Efficacy and Side Effect Profile from Comparative Trials
| Feature | This compound | Amitriptyline |
| Therapeutic Efficacy (vs. Placebo) | Statistically superior (p < 0.02)[1] | Statistically superior (p < 0.02)[1] |
| Anticholinergic Side Effects | Comparable to placebo[1] | Significantly higher than placebo and this compound[1] |
| Mean Daily Dose (in comparative study) | 3.3 +/- 0.6 mg[1] | 86.4 +/- 21 mg[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments used in the evaluation of TCAs.
Radioligand Receptor Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to various receptors.
Objective: To determine the inhibition constant (Ki) of this compound and other TCAs for the serotonin transporter (SERT), norepinephrine transporter (NET), muscarinic M1 receptors, and histamine H1 receptors.
Materials:
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]Pirenzepine (for M1), [³H]Pyrilamine (for H1).
-
Cell membranes prepared from cell lines expressing the target receptors or from specific brain regions (e.g., rat cerebral cortex).
-
Test compounds (this compound and other TCAs) at various concentrations.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the assay buffer.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Antidepressant Activity (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral test in rodents used to screen for potential antidepressant activity.
Objective: To assess the antidepressant-like effect of this compound in comparison to other TCAs.
Animals: Male Sprague-Dawley rats.
Apparatus: A cylindrical container filled with water (25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test Session: On day one, place each rat in the water cylinder for 15 minutes.
-
Drug Administration: 24 hours after the pre-test, administer the test compounds (this compound, other TCAs, or vehicle) via intraperitoneal injection.
-
Test Session: 1 hour after drug administration, place the rats back into the water cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Compare the mean immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathway of a Serotonin-Selective TCA
The following diagram illustrates the primary mechanism of action of a serotonin-selective TCA like this compound at the synaptic level.
Caption: Mechanism of action of a serotonin-selective TCA.
Experimental Workflow for Comparative Analysis of TCAs
The following diagram outlines a typical workflow for the preclinical comparison of different TCA compounds.
Caption: Preclinical workflow for comparing TCAs.
References
A Pharmacokinetic Comparison of Cianopramine and Its Analogs for Drug Development Professionals
This guide provides a detailed pharmacokinetic comparison of the selective serotonin reuptake inhibitor (SSRI) Cianopramine and its well-characterized analog, Citalopram. Aimed at researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, outlines experimental methodologies, and visualizes relevant biological pathways to support informed decision-making in antidepressant drug development.
Executive Summary
This compound, a potent and selective serotonin reuptake inhibitor, and its analog Citalopram, a widely studied antidepressant, exhibit distinct pharmacokinetic profiles. While comprehensive human pharmacokinetic data for this compound is limited in publicly available literature, this guide compiles the existing information and draws comparisons with the extensively documented profile of Citalopram and its active metabolite, Desmethylcitalopram. This comparison focuses on the critical aspects of absorption, distribution, metabolism, and excretion, providing a foundation for further research and development.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for Citalopram and its major active metabolite, Desmethylcitalopram. Due to the limited availability of quantitative data for this compound, a direct tabular comparison is not feasible. However, available pharmacodynamic data that infer pharmacokinetic properties are discussed below.
Table 1: Pharmacokinetic Parameters of Citalopram in Humans
| Parameter | Value | Reference |
| Time to Peak (Tmax) | ~4 hours | [1] |
| Bioavailability | ~80% | [1] |
| Volume of Distribution (Vd) | ~12 L/kg | [1] |
| Protein Binding | ~80% | [1] |
| Elimination Half-life (t½) | ~35 hours | [1] |
| Metabolism | Primarily hepatic via CYP2C19, CYP3A4, and CYP2D6 | [1] |
| Excretion | 12-23% unchanged in urine, ~10% in feces | [1] |
Table 2: Pharmacokinetic Parameters of Desmethylcitalopram in Humans
| Parameter | Value | Reference |
| Protein Binding | ~80% | [1] |
| Elimination Half-life (t½) | ~50 hours | [2] |
| Metabolism | Further N-demethylation by CYP2D6 | [3] |
This compound (Ro 11-2465) Pharmacokinetics
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
A typical clinical pharmacokinetic study for an antidepressant like this compound or its analogs would follow a standardized protocol to ensure data integrity and subject safety.
Study Design:
-
Volunteers: Healthy adult male and/or female volunteers.
-
Dosing: Single oral dose of the investigational drug.
-
Blood Sampling: Serial blood samples collected at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose) to capture the full pharmacokinetic profile.
-
Washout Period: An adequate washout period between different drug administrations in crossover studies.
-
Ethical Considerations: The study must be conducted in accordance with the Declaration of Helsinki and approved by an independent ethics committee.
Bioanalytical Method: Determination of Plasma Concentrations
The concentration of the parent drug and its metabolites in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) method coupled with a suitable detector.
HPLC Method for Citalopram and Desmethylcitalopram:
-
Sample Preparation: Solid-phase extraction (SPE) using C-18 cartridges to isolate the analytes from plasma.[6]
-
Chromatographic Separation:
-
Detection:
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the drug and metabolite levels in the plasma samples. The linear range for Citalopram is typically 10-150 ng/ml and for Desmethylcitalopram is 5-75 ng/ml.[6]
Visualizations
Signaling Pathway of Selective Serotonin Reuptake Inhibitors (SSRIs)
Caption: Mechanism of action of SSRIs like this compound and Citalopram.
General Experimental Workflow for a Human Pharmacokinetic Study
Caption: Workflow for a typical human pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Ro 11-2465 (cyan-imipramine), citalopram and their N-desmethyl metabolites: effects on the uptake of 5-hydroxytryptamine and noradrenaline in vivo and related pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a tricyclic antidepressant, on platelet serotonin uptake and peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and amitriptyline in the treatment of depressed patients--a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
Safety Operating Guide
Proper Disposal of Cianopramine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cianopramine, a tricyclic antidepressant investigated for neurological disorders, requires careful handling and disposal due to its chemical nature and potential environmental impact. Although never marketed, its use in research necessitates clear procedural guidance for its waste management.
Immediate Safety and Logistical Information
Key Safety Precautions:
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash. Pharmaceutical waste, even if not classified as hazardous by the Resource Conservation and Recovery Act (RCRA), can pose risks to ecosystems.[1][2][3][4]
-
Personal Protective Equipment (PPE): When handling this compound powder or solutions, always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Segregation of Waste: Keep this compound waste separate from other laboratory waste streams to ensure it receives the correct disposal pathway.
Step-by-Step Disposal Protocol
Since this compound is not explicitly listed as a hazardous waste under RCRA, it should be managed as a non-RCRA pharmaceutical waste.[1][2][3] The primary and recommended disposal method for this category of waste is incineration by a licensed hazardous waste management company.
Procedure:
-
Neutralization/Deactivation (if applicable and safe): Currently, there are no established and verified protocols for the chemical neutralization of this compound in a standard laboratory setting. Therefore, attempting to neutralize the compound is not recommended.
-
Collection and Storage:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused this compound powder in a dedicated, clearly labeled, and sealed container.
-
For liquid waste (e.g., solutions containing this compound), use a separate, leak-proof, and clearly labeled container.
-
The container should be marked as "Non-RCRA Pharmaceutical Waste for Incineration" and should include the name of the compound (this compound).
-
-
Engage a Professional Waste Disposal Service:
Data Presentation: Chemical and Physical Properties of this compound
Due to its status as a research chemical, extensive data on the physical and chemical properties of this compound are not widely published. The following table summarizes the available information.
| Property | Value |
| Chemical Formula | C₂₀H₂₃N₃ |
| Molar Mass | 305.425 g/mol |
| Appearance | Solid (form may vary) |
| CAS Number | 66834-24-0 |
| RCRA Hazardous Waste Classification | Not explicitly listed. Presumed to be non-RCRA pharmaceutical waste. |
| Environmental Fate | As a tricyclic antidepressant, it may be persistent in the environment and toxic to aquatic organisms. |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to cite. The disposal recommendations are based on established best practices for the management of pharmaceutical and chemical waste in a laboratory setting.
Mandatory Visualization: Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a research laboratory.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cianopramine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cianopramine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from general guidelines for handling hazardous drugs and data from structurally similar compounds.
Chemical Identifier:
| Identifier | Value |
| IUPAC Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethyl-3-oxopropan-1-amine |
| Synonyms | 3-cyanoimipramine, Ro 11-2465 |
| CAS Number | 66834-24-0 |
| Molecular Formula | C20H23N3 |
| Molecular Weight | 305.42 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a tricyclic antidepressant and a potent inhibitor of serotonin uptake.[1] While specific toxicity data is limited, it should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-rated gloves. | To prevent skin contact. The outer glove should be removed immediately after handling. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front and long sleeves. | To prevent contamination of clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | To be used when there is a risk of generating airborne particles or aerosols. |
This information is based on general guidelines for handling hazardous drugs as outlined by OSHA and NIOSH.[2][3]
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage for the powder form is at -20°C for up to 3 years.[5]
-
Practices to Avoid: Do not eat, drink, or smoke in areas where this compound is handled. Avoid generating dust. Wash hands thoroughly after handling.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Contain: Cover the spill with an absorbent material to prevent it from spreading.
-
Clean: Carefully collect the absorbed material and spilled substance using appropriate tools (e.g., scoop, dustpan).
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Place all contaminated materials, including PPE, into a sealed, labeled hazardous waste container.
Disposal Plan: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[6][7] Follow all local, state, and federal regulations for hazardous waste disposal.[8][9] It is recommended to use a licensed chemical waste management company for disposal.
Emergency Procedures
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Experimental Workflow and Safety Precautions
Below is a diagram illustrating the general workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
Caption: General laboratory workflow for handling this compound.
This workflow highlights the critical safety checkpoints from preparation to disposal, ensuring minimal exposure and safe management of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. osha.gov [osha.gov]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. This compound [glpbio.cn]
- 6. safety.duke.edu [safety.duke.edu]
- 7. luriechildrens.org [luriechildrens.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
